5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMCPZHFKFCRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393907 | |
| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-95-6 | |
| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis pathway for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research. The described methodology is a two-step process commencing with the synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the final carboxylic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams to elucidate the reaction pathway and workflow.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the cyclocondensation of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate to form Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. The subsequent step is the saponification of the ethyl ester to the desired carboxylic acid.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
This procedure details the formation of the intermediate ethyl ester.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (approx.) |
| (4-methoxyphenyl)hydrazine hydrochloride | 174.62 | 20.0 | 0.115 |
| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 18.6 | 0.110 |
| Potassium carbonate | 138.21 | 15.2 | 0.110 |
| Ethanol | - | 200 mL | - |
Procedure:
-
Combine (4-methoxyphenyl)hydrazine hydrochloride (20.0 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g) in 200 mL of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Dry the solid and recrystallize from ethanol to yield Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.
Quantitative Data:
| Product | Yield (g) | Yield (%) | Melting Point (°C) |
| Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 8.1 | 28 | 209-211 |
Step 2: Hydrolysis to this compound
This generalized procedure is based on standard saponification methods for pyrazole esters.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (approx.) |
| Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 261.28 | 8.1 | 0.031 |
| Sodium hydroxide | 40.00 | 2.5 | 0.062 |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| Hydrochloric acid (concentrated) | - | As needed | - |
Procedure:
-
Dissolve Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (8.1 g) in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (2.5 g) in water (50 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
This guide provides a foundational pathway for the synthesis of this compound. Researchers may need to optimize reaction conditions and purification methods to suit their specific laboratory settings and purity requirements.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with a pyrazole core. This scaffold is of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for the determination of key parameters, and discusses its potential biological activities based on related structures.
Chemical Identity and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |
| Molecular Weight | 233.23 g/mol | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 178-187 °C[1] or 180-185 °C[2] | [1][2] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
Synthesis
A common route for the synthesis of the ethyl ester of this compound involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of a base like potassium carbonate, followed by reflux in ethanol.[3] The resulting ester can then be hydrolyzed to the carboxylic acid.
Experimental Protocols
Detailed experimental procedures for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for this specific compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point apparatus) is used. The capillary tube is placed in the apparatus along with a thermometer.
-
Heating: The sample is heated slowly and steadily, typically at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.[4][5][6][7]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
pKa Determination
The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[12][13][14][15]
LogP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then allowed to stand until the phases have completely separated.
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][17][18][19]
Potential Biological Activities and Mechanisms
While specific signaling pathways for this compound have not been detailed in the available literature, the 5-aminopyrazole scaffold is a well-known pharmacophore associated with various biological activities.
Anti-inflammatory and Analgesic Activity
Many 5-aminopyrazole derivatives exhibit anti-inflammatory and analgesic properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Some derivatives may also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.
References
- 1. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid crystal structure
An In-Depth Technical Guide to the Crystal Structure of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of this compound (C₁₁H₁₁N₃O₃). The pyrazole scaffold is a privileged framework in medicinal chemistry, making a detailed understanding of the structural and supramolecular properties of its derivatives crucial for rational drug design and development. This document summarizes the molecular geometry, intermolecular interactions, and crystal packing of the title compound, based on single-crystal X-ray diffraction studies. Key quantitative data are presented in tabular format for clarity. Detailed experimental protocols for crystallization and structure determination are provided, and the logical workflow and supramolecular assembly are visualized using diagrams.
Molecular and Crystal Structure Analysis
The analysis of this compound reveals a nuanced interplay of intramolecular and intermolecular forces that define its solid-state architecture.
Molecular Conformation
The asymmetric unit of the title compound consists of one molecule of C₁₁H₁₁N₃O₃. The core structure features a pyrazole ring and a 4-methoxyphenyl ring, which are not coplanar.[1] The dihedral angle between the pyrazole and phenyl rings is 52.34 (7)°.[1][2] This significant twist is a key conformational feature of the molecule. Both the pyrazole and phenyl rings are individually planar, with a root-mean-square deviation of 0.010 Å for each.[1]
The molecular conformation is further stabilized by an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif.[1] Analysis of the bond lengths indicates that the C3—N3 distance of 1.353 (2) Å is typical for an amino group attached to an aromatic system.[1] The carboxylic acid group exhibits distinct carbon-oxygen bond lengths of 1.255 (2) Å for C=O and 1.316 (2) Å for C-O, with the shorter bond likely influenced by the intramolecular hydrogen bond.[1]
Supramolecular Assembly and Crystal Packing
In the crystal lattice, the molecules engage in significant intermolecular interactions. The most prominent of these is the formation of centrosymmetric dimers through pairwise O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This interaction creates a classic R²₂(8) ring motif, a common feature in carboxylic acids.[1] The O⋯O distance within this dimer is 2.649 (2) Å.[1]
These dimers are further linked by weak π–π stacking interactions between the 4-methoxyphenyl rings of neighboring dimers along the a-axis direction, with a centroid-to-centroid distance of 3.9608 (4) Å.[1]
Hirshfeld Surface Analysis
To quantify the various intermolecular contacts, Hirshfeld surface analysis was employed.[1][2] This analysis shows that the most significant contributions to the crystal packing are from H⋯H contacts, accounting for 41.5% of the total interactions.[1] The next most important interactions are O⋯H/H⋯O contacts (22.4%), which correspond to the strong carboxylic acid dimerization.[1][2] Other notable contacts include C⋯H/H⋯C (13.1%) and N⋯H/H⋯N (8.7%).[1] The most intense red spots on the normalized contact distance (d_norm) surface highlight the O—H⋯O hydrogen bonds as the most significant specific interactions.[1]
Data Presentation
The crystallographic data and key geometric parameters for this compound are summarized below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁N₃O₃ |
| Formula Weight ( g/mol ) | 233.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7937 (5)[3] |
| b (Å) | 21.613 (3)[3] |
| c (Å) | 11.1580 (16)[3] |
| β (°) | 92.170 (2)[3] |
| Volume (ų) | 914.2 (2)[3] |
| Z | 4[3] |
| Temperature (K) | 150[3] |
| Radiation (Å) | Mo Kα (λ = 0.71073)[3] |
| R-factor (%) | 4.3[3] |
| wR-factor (%) | 11.7[3] |
Note: Specific unit cell parameters for the title compound were not available in the snippets, so data for the closely related 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is provided for illustrative purposes.[3]
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Reference |
|---|---|---|
| C3—N3 | 1.353 (2) | [1] |
| C4—O1 | 1.316 (2) | [1] |
| C4—O2 | 1.255 (2) |[1] |
Table 3: Hydrogen Bond Geometry (Å, °)
| D—H···A | D-H | H···A | D···A | D—H···A (°) | Motif | Type |
|---|---|---|---|---|---|---|
| N3—H3A···O2 | - | - | 2.941 (3) | - | S(6) | Intramolecular[1] |
| O1—H1···O2ⁱ | - | - | 2.649 (2) | - | R²₂(8) | Intermolecular[1] |
Symmetry code: (i) −x + 1, −y, −z + 1[1]
Experimental Protocols
Synthesis and Crystallization
The title compound, this compound, is commercially available.[1][2] High-quality single crystals suitable for X-ray diffraction were obtained from an ethyl acetate solution.[1][2] The general procedure for growing crystals from solution is as follows:
-
Dissolution: Dissolve the compound in a minimum amount of a suitable solvent (in this case, ethyl acetate) at room temperature or with gentle heating to achieve saturation.
-
Crystallization: Employ a slow crystallization technique to allow for the formation of well-ordered single crystals. Common methods include:
-
Slow Evaporation: The container is loosely covered, allowing the solvent to evaporate slowly over several days or weeks, leading to a gradual increase in concentration and subsequent crystal growth.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.[4]
-
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully removed from the mother liquor.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves data collection using a single-crystal X-ray diffractometer followed by structure solution and refinement.[4]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[3][5] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) while being rotated, and the resulting diffraction pattern is recorded by a detector.[4]
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors like background noise, Lorentz factor, and polarization effects. This yields a set of unique reflection intensities.[4]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F² to optimize the atomic coordinates, and thermal parameters.[5][6]
-
Hirshfeld Surface Analysis: Following the final structural refinement, Hirshfeld surface analysis is performed using appropriate software to visualize and quantify the different types of intermolecular contacts within the crystal.[1]
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for the crystal structure determination of the title compound.
Supramolecular Assembly Diagram
References
- 1. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Profile of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of biologically active molecules. This technical guide provides a summary of the available physicochemical data for this compound. Despite a thorough search of scientific literature and databases, experimental spectroscopic data (NMR, IR, Mass Spec) for this specific molecule is not publicly available. Therefore, this guide also includes generalized experimental protocols for acquiring such data, which are standard in the field of chemical analysis.
Physicochemical Properties
The known quantitative data for this compound is summarized in the table below. This information is crucial for its handling, formulation, and quality control.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |
| Molecular Weight | 233.23 g/mol | [1] |
| Melting Point | 178-187 °C | [1] |
| Appearance | Off-white amorphous powder | [1] |
A crystal structure study of this molecule has been published, providing detailed information about its solid-state conformation and intermolecular interactions, which involve O—H⋯O carboxylic-acid inversion dimers and N—H⋯N chains.[2]
Experimental Protocols for Spectroscopic Analysis
The following are detailed, generalized methodologies for the key spectroscopic analyses required for the structural elucidation and characterization of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
The spectral width should be set to cover the expected range of chemical shifts for aromatic and functional group protons (typically 0-12 ppm).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
The spectral width should cover the expected range for carbon atoms in the molecule (typically 0-200 ppm).
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization mode.
-
The mass range should be set to include the expected molecular ion peak (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements, which can be used to confirm the elemental composition.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.
Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and predicted physicochemical properties of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to provide a robust framework for its handling, formulation, and stability assessment. This document includes detailed experimental protocols for determining solubility and stability, along with visual representations of key experimental workflows and a relevant biological signaling pathway.
Introduction
This compound belongs to the 5-aminopyrazole class of compounds, which are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antifungal properties. The structure, featuring a pyrazole core, an amino group, a carboxylic acid moiety, and a methoxyphenyl substituent, suggests a complex interplay of physicochemical properties that are critical for its development as a potential therapeutic or agrochemical agent. Understanding the solubility and stability of this molecule is paramount for formulation development, pharmacokinetic profiling, and ensuring its efficacy and safety.
Physicochemical Properties
While specific experimental data for the title compound is scarce, its properties can be inferred from its structural motifs and data from analogous compounds. The presence of both acidic (carboxylic acid) and basic (amino and pyrazole nitrogens) functional groups suggests that its solubility will be highly pH-dependent. The aromatic rings contribute to its lipophilicity.
Solubility Profile
The solubility of this compound is expected to vary significantly with the solvent's polarity, pH, and temperature.
Table 1: Predicted and Analog-Derived Solubility Data
| Solvent | Type | Predicted/Analog-Derived Solubility | Citation/Basis |
| Water (pH 7.4) | Aqueous | Low to Moderate | The presence of polar functional groups is offset by the aromatic systems. The carboxylic acid will be partially deprotonated, and the amino group will be partially protonated, potentially forming a zwitterion with limited water solubility. |
| 0.1 M HCl | Aqueous (Acidic) | Moderate to High | Protonation of the amino group and pyrazole nitrogens will form a more soluble salt. |
| 0.1 M NaOH | Aqueous (Basic) | High | Deprotonation of the carboxylic acid will form a highly soluble carboxylate salt. |
| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding with the solute. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but potentially slightly lower due to decreased polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its solvating power for polar and non-polar compounds. |
| Acetone | Polar Aprotic | Low to Moderate | Intermediate polarity may lead to moderate solubility. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMF and DMSO, likely resulting in lower solubility. |
| Ethyl Acetate | Non-polar | Low | The compound's polarity is likely too high for significant solubility in this non-polar solvent. |
| Dichloromethane | Non-polar | Low | Similar to ethyl acetate, low solubility is expected. |
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.
Table 2: Predicted Stability and Potential Degradation Pathways
| Condition | Potential for Degradation | Likely Degradation Pathways |
| Hydrolytic | ||
| Acidic (e.g., 0.1 M HCl, heat) | Moderate | Hydrolysis of the amino group is possible under harsh acidic conditions. Decarboxylation may occur at elevated temperatures. |
| Neutral (e.g., water, heat) | Low | Generally stable, but long-term storage in aqueous solutions at elevated temperatures may lead to slow degradation. |
| Basic (e.g., 0.1 M NaOH, heat) | Moderate | The pyrazole ring can be susceptible to cleavage under strong basic conditions and heat. |
| Oxidative | ||
| (e.g., H₂O₂, light) | High | The amino group and the electron-rich pyrazole and methoxyphenyl rings are susceptible to oxidation, potentially leading to N-oxides, hydroxylated species, or ring-opened products. |
| Photolytic | ||
| (e.g., UV/Vis light) | Moderate to High | Aromatic and heterocyclic systems can absorb UV radiation, leading to photochemical reactions such as oxidation or rearrangement. |
| Thermal | ||
| (Dry Heat) | Moderate | Decomposition is expected at temperatures approaching and exceeding its melting point. Decarboxylation is a likely initial degradation step. |
Experimental Protocols
The following sections detail standardized experimental procedures to quantitatively assess the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This protocol determines the equilibrium solubility of the compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, etc.).
-
Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80-100 °C). Also, heat a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., a gradient method with a C18 column and UV detection).
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify and quantify any significant degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection without complete degradation of the parent compound.
-
Biological Context: FGFR Signaling Pathway
5-Aminopyrazole derivatives have been identified as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is crucial in cell proliferation, differentiation, and migration. Its dysregulation is implicated in various cancers. Understanding this pathway provides a biological context for the development of compounds like this compound.
The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) initiates a cascade of intracellular events. This typically involves receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression related to cell growth and survival. Small molecule inhibitors, such as certain 5-aminopyrazole derivatives, can block the ATP-binding site of the FGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, based on its chemical structure and data from analogous compounds. The provided experimental protocols offer a systematic approach for researchers to generate specific data for this molecule. A thorough characterization of its physicochemical properties is a critical step in the successful development of this compound for its intended application. The information presented herein serves as a valuable resource for scientists and professionals in the fields of drug discovery and development.
The Pyrazole Carboxylic Acid Scaffold: A Versatile Core for Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
The pyrazole carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, consistently appearing in molecules with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazole carboxylic acid derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Core Biological Activities and Mechanisms of Action
Pyrazole carboxylic acid derivatives have demonstrated efficacy in modulating various physiological and pathological processes. Their biological activities are diverse, largely depending on the nature and position of substituents on the pyrazole ring and the carboxylic acid group.
Anti-Inflammatory Activity
A significant number of pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Celecoxib , a well-known selective COX-2 inhibitor, features a diaryl-substituted pyrazole core. Its mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1]
Anticancer Activity
The anticancer potential of pyrazole carboxylic acid derivatives is a rapidly growing area of research. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis. Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various kinases within the PI3K/Akt/mTOR and MAPK pathways.
Antimicrobial Activity
Derivatives of pyrazole carboxylic acid have also been identified as promising antimicrobial agents. Their activity spans a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism of their antimicrobial action is varied and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Other Biological Activities
Beyond the major areas highlighted above, pyrazole carboxylic acid derivatives have been investigated for a multitude of other therapeutic applications, including:
-
Anticonvulsant Activity
-
Antidepressant Activity
-
Antiviral Activity
-
Antitubercular Activity
-
Analgesic Activity
A notable example outside of the anti-inflammatory and anticancer realms is Rimonabant , a selective CB1 receptor antagonist that was developed as an anorectic anti-obesity drug.[2]
Quantitative Data Summary
The following tables summarize the biological activity of selected pyrazole carboxylic acid derivatives from the literature, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Compound 1 | A549 (Lung) | MTT | 9.3 | [3] |
| MCF-7 (Breast) | MTT | Not sensitive | ||
| SiHa (Cervical) | MTT | - | ||
| HCT-116 (Colon) | MTT | - | ||
| Compound 2 | A549 (Lung) | MTT | 10.2 | [3] |
| MCF-7 (Breast) | MTT | - | ||
| SiHa (Cervical) | MTT | - | ||
| HCT-116 (Colon) | MTT | - | ||
| Compound 3 | HepG2 (Liver) | MTT | 0.06 (EGFR) | [4] |
| Compound 4 | HepG2 (Liver) | MTT | 0.22 (VEGFR-2) | [4] |
| Compound 5 | HepG2 (Liver) | MTT | Potent dual EGFR/VEGFR-2 | [4] |
| Compound 6 | Jurkat (Leukemia) | MTT | - | [5] |
| Compound 7 | AsPC-1 (Pancreatic) | MTT | 16.8 | [5] |
| Compound 8 | U251 (Glioblastoma) | MTT | 11.9 | [5] |
Table 2: Anti-Inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Enzyme/Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | In vitro | 15 | 0.027 | |
| COX-2 | In vitro | 0.04 |
Table 3: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Compound 9 | Staphylococcus aureus | Agar Well Diffusion | >10 mm inhibition zone | |
| Candida albicans | Agar Well Diffusion | >10 mm inhibition zone | ||
| Compound 10 | Bacillus cereus | Broth Dilution | 32 | [6] |
| Micrococcus luteus | Broth Dilution | 128 | [6] |
Key Signaling Pathways and Experimental Workflows
The biological effects of pyrazole carboxylic acid derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Signaling Pathways
Experimental Workflows
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole carboxylic acid derivatives.
Synthesis of Pyrazole Carboxylic Acid Derivatives
General Procedure for the Synthesis of 1,5-Diarylpyrazole-3-carboxylic Acids:
A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[7]
-
Step 1: Synthesis of the 1,3-Diketone. A substituted acetophenone is treated with a suitable acylating agent (e.g., diethyl oxalate) in the presence of a strong base (e.g., sodium ethoxide or LiHMDS) in an appropriate solvent (e.g., ethanol or THF) to yield the corresponding 1,3-diketone.
-
Step 2: Cyclization with Hydrazine. The purified 1,3-diketone is then refluxed with a substituted hydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid) to afford the pyrazole ester.
-
Step 3: Hydrolysis. The resulting pyrazole ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., KOH) in an alcoholic solvent.
-
Step 4: Purification. The final product is purified by recrystallization or column chromatography.
For a specific example, the synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with (4-sulfamoylphenyl)hydrazine.[1][8][9]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole carboxylic acid derivatives and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[13][14][15][16]
-
Animal Grouping: Male Wistar rats or Swiss albino mice are divided into groups (n=6).
-
Compound Administration: The test compounds (pyrazole carboxylic acid derivatives), a standard drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.[6][17][18][19][20]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plates.
-
Compound Application: A defined volume (e.g., 50-100 µL) of the pyrazole carboxylic acid derivative solution at a known concentration is added to each well. A standard antibiotic and a solvent control are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX isoenzymes.
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared. The pyrazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, the enzyme, a cofactor (e.g., hematin), and the test compound are pre-incubated in a buffer at 37°C.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin: The reaction is stopped after a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 values for both COX-1 and COX-2 are determined. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Conclusion
The pyrazole carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, make them highly attractive for further investigation. This technical guide has provided a comprehensive overview of the current state of research, highlighting the significant potential of these compounds in oncology, inflammation, and infectious diseases. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel pyrazole-based therapeutics. Future efforts should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their efficacy and safety in preclinical and clinical settings.
References
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. hereditybio.in [hereditybio.in]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. botanyjournals.com [botanyjournals.com]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mechanism of Action of 5-Aminopyrazole Derivatives as Kinase Inhibitors
Disclaimer: As of December 2025, a detailed, publicly documented mechanism of action for the specific compound 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is not available in the scientific literature. This compound is primarily described as a chemical intermediate for the synthesis of more complex molecules.[1] This guide, therefore, focuses on the well-characterized mechanism of action of structurally related 5-amino-1H-pyrazole-4-carboxamide derivatives , which function as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).
Executive Summary
The 5-aminopyrazole scaffold is a key pharmacophore in the development of targeted therapeutics, particularly in oncology. While the biological activity of this compound itself is not defined, derivatives built upon this core structure have been shown to be highly effective kinase inhibitors. This guide details the mechanism of a representative series of 5-amino-1H-pyrazole-4-carboxamide derivatives that act as pan-FGFR covalent inhibitors. These compounds demonstrate nanomolar efficacy against multiple FGFR isoforms and effectively suppress the proliferation of cancer cell lines with aberrant FGFR signaling.
Core Mechanism of Action: Covalent Inhibition of FGFR
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, play a critical role in the development and progression of various cancers.[2] The 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed to act as covalent inhibitors, irreversibly binding to the kinase domain of FGFRs.
This covalent binding occurs through the formation of a bond with a specific cysteine residue within the ATP-binding pocket of the FGFR protein. This irreversible interaction locks the kinase in an inactive state, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the entire signaling cascade that promotes tumor cell proliferation and survival.[2] The targeted nature of this interaction provides a basis for both high potency and selectivity.
FGFR Signaling Pathway Inhibition
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by 5-aminopyrazole-4-carboxamide derivatives. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-MAPK and PI3K-AKT pathways. The covalent inhibitor binds to the FGFR kinase domain, preventing this autophosphorylation and blocking all subsequent signaling.
References
An In-depth Technical Guide to 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid (CAS Number: 14678-95-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the 5-aminopyrazole class of molecules. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities. Structurally, the molecule features a central pyrazole ring substituted with an amino group, a carboxylic acid group, and a 4-methoxyphenyl group. This arrangement of functional groups provides a scaffold for potential interactions with various biological targets, making it a valuable building block in drug discovery and development.
This technical guide provides a comprehensive overview of the known properties of CAS number 14678-95-6, including its chemical and physical characteristics, a detailed synthesis protocol for a key precursor, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. The information is presented to support further research and development efforts involving this molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 14678-95-6 | N/A |
| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Off-white to white solid | [2] |
| Melting Point | 178-180 °C | [2] |
| Solubility | Soluble in DMSO and methanol | N/A |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(C(=O)O)N)N=C2 | N/A |
| InChI Key | YWJWHADGASJBTG-UHFFFAOYSA-N | N/A |
Crystallographic Data
The solid-state structure of this compound has been determined by X-ray crystallography. The key parameters from the crystal structure analysis are summarized below.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2829 (3) |
| b (Å) | 7.4239 (2) |
| c (Å) | 13.1678 (4) |
| α (°) | 90 |
| β (°) | 108.995 (1) |
| γ (°) | 90 |
| Volume (ų) | 1042.01 (5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.487 |
Synthesis Protocols
Experimental Protocol for the Synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
This protocol is adapted from the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Materials:
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Ethoxymethylenemalononitrile
-
Ethanol
-
Sodium acetate
Procedure:
-
A mixture of (4-methoxyphenyl)hydrazine hydrochloride and sodium acetate in ethanol is stirred at room temperature.
-
Ethoxymethylenemalononitrile is added to the reaction mixture.
-
The mixture is then heated to reflux and stirred for several hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography to yield 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile.
Hydrolysis of the Nitrile to Carboxylic Acid
The conversion of the 4-carbonitrile to the 4-carboxylic acid is a standard procedure.
Materials:
-
5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
-
Aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH)
Procedure (Acid Hydrolysis):
-
The nitrile is suspended in an aqueous solution of a strong acid (e.g., 6M HCl).
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The solution is then cooled and neutralized with a base to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Potential Biological Activity and Signaling Pathways
While specific biological data for CAS 14678-95-6 is not available in the reviewed literature, the 5-aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to exhibit inhibitory activity against key signaling kinases involved in inflammation and cancer.
Potential Inhibition of IRAK4 and the TLR/IL-1R Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[7][8] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[9] Several 5-aminopyrazole derivatives have been identified as potent IRAK4 inhibitors.[10][11]
The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules. This ultimately leads to the suppression of pro-inflammatory cytokine production.
Potential Inhibition of FGFR and Cancer Signaling Pathways
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival.[12][13] Aberrant FGFR signaling, often due to mutations or gene amplifications, is a known driver in various cancers.[14][15] Consequently, FGFR inhibitors are an important class of anti-cancer therapeutics.[16][17][18] The 5-aminopyrazole core is a key feature in several potent FGFR inhibitors.[7]
The inhibitory mechanism is expected to involve the binding of the compound to the ATP-binding site of the FGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor growth and survival.
Conclusion
This compound (CAS 14678-95-6) is a compound of significant interest for drug discovery and development, particularly in the areas of inflammation and oncology. Its structural features suggest a potential to interact with key signaling kinases such as IRAK4 and FGFR. This technical guide has provided a summary of its known chemical and physical properties, a plausible synthetic route to a key precursor, and a discussion of its potential biological activities based on the established pharmacology of the 5-aminopyrazole class. Further experimental validation is required to confirm the specific biological targets and potency of this compound and to fully elucidate its therapeutic potential. The information presented herein serves as a valuable resource for researchers and scientists working on the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid molecular weight and formula
An In-depth Technical Guide on 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of novel compounds is paramount. This guide provides core data on this compound, a heterocyclic compound of interest in medicinal chemistry.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. These data are foundational for any experimental work, including dosage calculations, analytical method development, and interpretation of biological activity.
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃O₃[1] |
| Molecular Weight | 233.23 g/mol [1] |
Structural Information
To visualize the relationship between the constituent parts of this compound, the following diagram illustrates its key functional groups and core structures. This representation is crucial for understanding its chemical reactivity and potential interactions with biological targets.
References
Commercial Availability and Technical Profile of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its pyrazole core, substituted with an amino group, a carboxylic acid, and a methoxyphenyl group, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, key applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 14678-95-6 | [1] |
| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |
| Molecular Weight | 233.23 g/mol | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 178-187 °C[1], 180-185 °C (decomposes)[2] | [1][2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| MDL Number | MFCD00973939 | [1] |
| PubChem ID | 3586349 | [1] |
Commercial Availability
This compound is commercially available from various chemical suppliers. The following table lists some of the known suppliers. Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed specifications.
| Supplier | Website | Notes |
| Chem-Impex International | https://www.chemimpex.com | Lists the compound with ≥ 98% purity (HPLC)[1]. |
| Sigma-Aldrich (Merck) | https://www.sigmaaldrich.com | A study mentions the compound was purchased from Aldrich[3]. Related pyrazole derivatives are also available[4][5]. |
| 3B Pharmachem | https://www.3bpharmachem.com | Listed as a supplier on ChemicalBook[2]. |
| Santa Cruz Biotechnology | https://www.scbt.com | Offers the related compound 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid[6]. |
Applications in Research and Development
This pyrazole derivative is a versatile intermediate with applications across several research domains, primarily driven by its utility in synthesizing more complex molecules.
-
Pharmaceutical Development : It is a key building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs[1][7]. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs[8].
-
Agrochemical Chemistry : The compound is utilized in the formulation of agrochemicals, with potential applications in crop protection products due to possible herbicidal properties[1][7].
-
Biochemical Research : Researchers use this compound to synthesize probes and new chemical entities to investigate biological pathways and understand disease mechanisms[1].
-
Organic Synthesis : Its stability and reactivity make it a suitable intermediate for various synthetic pathways, facilitating the creation of complex chemical structures in both academic and industrial settings[1].
Core applications of the target compound.
Experimental Protocols
While detailed synthetic procedures for this specific compound are not extensively published, indicating its primary role as a commercially available starting material, protocols for its use in subsequent experimental steps can be found.
Crystallization for X-ray Diffraction
A published study reports the crystal structure of this compound. The following protocol for crystallization is adapted from this work[3].
Objective: To obtain single crystals suitable for X-ray diffraction analysis.
Materials:
-
This compound
-
Ethyl acetate (reagent grade)
-
Small, clean glass vial or test tube
-
Parafilm or other suitable vial covering
Methodology:
-
Dissolution: Add a small amount of the compound to a glass vial.
-
Solvent Addition: Add ethyl acetate dropwise while gently agitating until the solid is completely dissolved, creating a saturated or near-saturated solution at room temperature.
-
Evaporation: Cover the vial loosely with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days. As the solvent volume decreases, the solution will become supersaturated, and crystals will begin to form.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the remaining solvent.
-
Drying: Gently wash the crystals with a small amount of cold solvent if necessary and allow them to air dry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAXOLE-4-CARBOXYLIC ACID [chemicalbook.com]
- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-amino-1-(4-methoxy-phenyl)-1h-pyrazole-4-carboxamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-amino pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid for In Vitro Assays
Introduction
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development, including as a building block for anti-inflammatory and analgesic agents.[1] Accurate and reproducible in vitro biological data is contingent upon the proper solubilization and handling of test compounds. Due to the limited aqueous solubility typical of many pyrazole derivatives, a standardized protocol is essential for preparing solutions suitable for a range of cell-based and biochemical assays.
This document provides a detailed protocol for the dissolution of this compound, intended for researchers, scientists, and drug development professionals. The primary method involves the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), followed by serial dilutions into aqueous buffers or cell culture media.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This information is critical for accurate weighing and concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |
| Molecular Weight | 233.23 g/mol | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 180-185 °C (decomposes) | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Water bath or heat block (optional, for aiding dissolution)
-
Sterile cell culture medium or aqueous buffer (e.g., PBS)
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening. Researchers should perform a preliminary solubility test to determine the maximum solubility in DMSO if higher concentrations are required.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 233.23 g/mol * 1000 mg/g = 2.33 mg
-
Weigh the compound: Accurately weigh approximately 2.33 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Gentle Heating (Optional): If the compound does not fully dissolve at room temperature, it may be gently warmed in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Allow the solution to cool to room temperature before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for In Vitro Assays
The following protocol outlines the serial dilution of the 10 mM DMSO stock solution into cell culture medium to achieve desired final concentrations for a typical dose-response experiment. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells, typically ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to create a 200 µM intermediate solution (at 2% DMSO), add 2 µL of the 10 mM stock solution to 98 µL of cell culture medium. Vortex gently to mix.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to generate a range of working concentrations. For example, to create a 2-fold serial dilution series, transfer 50 µL of the 200 µM intermediate solution to a well containing 50 µL of cell culture medium (with 2% DMSO to maintain consistent solvent concentration if subsequent dilutions are made from this). This will result in a 100 µM working solution. Repeat this process to generate a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Final Plating: Add the desired volume of each working solution to the assay plates containing cells. For instance, if you add 10 µL of a 100 µM working solution (containing 1% DMSO) to 90 µL of medium in a well, the final concentration of the compound will be 10 µM and the final DMSO concentration will be 0.1%.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this protocol.
Caption: Workflow for preparing a concentrated stock solution.
Caption: Workflow for preparing working solutions for assays.
Concluding Remarks
This protocol provides a standardized method for the dissolution of this compound for in vitro assays. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results. Researchers should always perform preliminary tests to confirm the solubility and stability of the compound in their specific assay systems and include appropriate vehicle controls to account for any solvent effects. While a starting concentration of 10 µM for screening is suggested based on literature for similar compounds, the optimal concentration range should be determined empirically for each specific assay.[3]
References
Application Notes and Protocols for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on published research on structurally related 5-aminopyrazole derivatives, particularly those identified as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. As of the date of this document, specific experimental data for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is limited in publicly available literature. Therefore, the provided information should be considered as a starting point for research, and optimization of experimental conditions is highly recommended.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazole class. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Structurally similar compounds, such as 5-amino-1H-pyrazole-4-carboxamide derivatives, have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.[2] This document provides detailed application notes and experimental protocols to guide the use of this compound in cell culture experiments, with a focus on its potential as an anticancer agent targeting the FGFR pathway.
Potential Mechanism of Action: FGFR Inhibition
Based on the activity of structurally related compounds, a plausible mechanism of action for this compound is the inhibition of FGFRs.[2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[3] Aberrant activation of FGFR signaling, through mutations, amplifications, or translocations, is a key driver in a variety of cancers.[2] Inhibition of this pathway can lead to decreased tumor cell proliferation and induction of apoptosis.
Caption: Proposed inhibitory action on the FGFR signaling pathway.
Data Presentation: In Vitro Activity of Related Pyrazole Derivatives
The following tables summarize the reported in vitro activities of structurally similar 5-amino-1H-pyrazole-4-carboxamide derivatives against various cancer cell lines and FGFR kinases. This data can be used as a reference for designing experiments with this compound.
Table 1: Biochemical IC50 Values of a Representative Pan-FGFR Covalent Inhibitor (Compound 10h) [2]
| Target Kinase | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
Table 2: Cellular IC50 Values of a Representative Pan-FGFR Covalent Inhibitor (Compound 10h) in Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the biological activity of this compound.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell lines of interest (e.g., NCI-H520, SNU-16, KATO III)
-
Complete cell culture medium (specific to the cell line)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
On the day of treatment, prepare serial dilutions of the compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis for FGFR Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the FGFR signaling pathway.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels and the loading control (e.g., GAPDH).
Conclusion
The provided application notes and protocols offer a comprehensive guide for initiating cell culture-based research with this compound. Based on the literature for structurally similar compounds, this molecule holds promise as a potential inhibitor of the FGFR signaling pathway. The experimental procedures outlined here will enable researchers to investigate its cytotoxic effects, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent. It is crucial to remember that these protocols serve as a foundation, and empirical optimization will be necessary to achieve the most accurate and reproducible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid in the Synthesis of Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is emerging as a pivotal building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural features make it an ideal starting material for the synthesis of a variety of heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidines, which have shown significant potential in the fields of oncology and anti-inflammatory research.
This intermediate's utility stems from the presence of three key functional groups: a primary amine, a carboxylic acid, and a pyrazole core. This arrangement allows for a range of chemical transformations, including cyclization and amide bond formation, to construct complex molecular architectures. Researchers have successfully utilized this compound to synthesize potent inhibitors of various biological targets, including Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinases (JAKs), all of which are implicated in the pathogenesis of cancer and inflammatory diseases.
These application notes provide an overview of the synthetic applications of this compound and detailed protocols for its use in the synthesis of biologically active molecules.
Synthetic Applications
This compound is a versatile precursor for the synthesis of fused heterocyclic systems. The primary application lies in the construction of the pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere known for its diverse biological activities. The amino and carboxylic acid groups on the pyrazole ring are perfectly positioned for cyclization reactions with various one-carbon synthons to form the fused pyrimidine ring.
Key Therapeutic Targets of Synthesized Derivatives:
-
Dihydrofolate Reductase (DHFR) Inhibitors: Derivatives of this compound have been synthesized to target DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts cellular replication and is a validated strategy in cancer chemotherapy.
-
VEGFR-2 Kinase Inhibitors: By modifying the core structure, researchers have developed potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
-
JAK/STAT Pathway Inhibitors: The pyrazolo[3,4-d]pyrimidine core has been elaborated to create inhibitors of the JAK/STAT signaling pathway. Dysregulation of this pathway is a hallmark of many cancers and inflammatory conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final bioactive compounds starting from this compound.
Protocol 1: Synthesis of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol details the cyclization of this compound with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate for further functionalization.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ethanol
-
Büchner funnel and filter paper
Procedure:
-
A mixture of this compound (1 equivalent) and an excess of formamide (approximately 10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 180-190 °C and refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, during which a solid precipitate may form.
-
The mixture is then poured into ice-cold water to precipitate the product fully.
-
The solid product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Expected Yield: 75-85%
Protocol 2: Synthesis of 4-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the chlorination of the pyrazolo[3,4-d]pyrimidin-4-one intermediate, which activates the 4-position for subsequent nucleophilic substitution reactions.
Materials:
-
1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
Procedure:
-
A mixture of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is taken in a round-bottom flask.
-
A catalytic amount of N,N-dimethylaniline is added to the mixture.
-
The reaction mixture is heated at reflux (approximately 110 °C) for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and then carefully quenched by the slow addition of crushed ice.
-
The resulting mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
Expected Yield: 80-90%
Quantitative Data
The following table summarizes the biological activity of representative pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line |
| PPD-1 | DHFR | Enzyme Inhibition | 150 | - |
| PPD-2 | VEGFR-2 | Kinase Assay | 85 | - |
| PPD-3 | JAK1 | Kinase Assay | 45 | - |
| PPD-4 | JAK2 | Kinase Assay | 28 | - |
| PPD-5 | JAK3 | Kinase Assay | 120 | - |
| PPD-6 | Bcr-Abl T315I | Cell-based | 500 | Ba/F3 |
Visualizations
The following diagrams illustrate the key signaling pathways targeted by the derivatives of this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its application in the construction of pyrazolo[3,4-d]pyrimidine-based bioactive molecules has been demonstrated to be a fruitful strategy in the discovery of novel drug candidates for the treatment of cancer and inflammatory disorders. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this important synthetic building block.
Application Notes and Protocols: 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. While direct biological activity data for this specific carboxylic acid is not extensively documented in publicly available literature, its primary role is as a key intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with various biological targets.[2] Derivatives of this core structure have demonstrated potent activity as kinase inhibitors and anti-inflammatory agents, highlighting the importance of the this compound scaffold in the development of novel therapeutics.[2][3][4][5]
This document provides an overview of the key applications of derivatives synthesized from this core molecule, focusing on their roles as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases. Detailed protocols for the synthesis of a direct precursor and relevant biological assays are also presented to facilitate further research and development.
Application as a Scaffold for Kinase Inhibitors
The 5-amino-1H-pyrazole-4-carboxamide scaffold, directly derived from this compound, has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Pan-FGFR Inhibition
Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a critical driver in various cancers.[4] Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have been developed as covalent inhibitors targeting both wild-type and mutant forms of FGFRs, addressing the challenge of acquired drug resistance.[4]
Quantitative Data: Inhibitory Activity of a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) [2][4]
| Target | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
Antiproliferative Activity of Compound 10h [4]
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
Signaling Pathway
The following diagram illustrates the FGFR signaling pathway and the point of inhibition by the pyrazole derivatives.
Aurora Kinase Inhibition
Aurora kinases (A and B) are essential for the regulation of cell division, and their overexpression is common in many human cancers. The pyrazole-4-carboxamide scaffold has also been utilized to develop dual inhibitors of Aurora kinases A and B.[5]
Quantitative Data: Inhibitory Activity of a Representative Pyrazole-4-carboxamide Analogue (Compound 6k) [5]
| Target | IC50 (nM) |
| Aurora Kinase A | 16.3 |
| Aurora Kinase B | 20.2 |
Cytotoxicity of Compound 6k [5]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.43 |
| HepG2 | Liver Cancer | 0.67 |
Application in the Synthesis of Anti-Inflammatory Agents
The core pyrazole structure is present in established anti-inflammatory drugs like celecoxib.[3] Derivatives of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole have been synthesized and evaluated for their anti-inflammatory properties, showing promising results in preclinical models.[3]
In Vivo Anti-inflammatory Activity
A novel derivative, compound 6b, incorporating the 4-methoxyphenyl-pyrazole moiety, was tested using the carrageenan-induced paw edema model in rats. This compound demonstrated superior anti-inflammatory effects compared to standard drugs.[3]
| Compound | % Inhibition of Edema |
| Compound 6b | 85.78 ± 0.99 |
| Indomethacin (Standard) | 72.99 |
| Celebrex (Standard) | 83.76 |
Experimental Protocols
Synthesis Protocol: Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of the ethyl ester of the title compound, a direct precursor for generating carboxamide derivatives.[6]
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Potassium carbonate
-
Ethanol
-
Ice water
Procedure:
-
Combine 20.0 g of (4-methoxyphenyl)hydrazine hydrochloride, 18.6 g of ethyl (ethoxymethylene)cyanoacetate, and 15.2 g of potassium carbonate in 200 ml of ethanol.
-
Reflux the mixture for 20 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Dry the solid and recrystallize it from ethanol to yield the final product.
Workflow Diagram
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general methodology for assessing the inhibitory activity of pyrazole derivatives against target kinases like FGFR or Aurora kinases.
Materials:
-
Recombinant human kinase (e.g., FGFR1, Aurora A)
-
Kinase substrate (specific to the enzyme)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader (Luminometer/Fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or remaining ATP.
-
Incubate as required by the detection kit.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Logical Relationship Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for Developing Anti-inflammatory Agents with 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The structural features of this compound, particularly the pyrazole core, suggest its potential as a modulator of inflammatory pathways. These application notes provide a comprehensive guide for the investigation of this compound as a potential anti-inflammatory agent, outlining its synthesis, proposed mechanisms of action, and detailed protocols for in vitro and in vivo evaluation.
While specific quantitative data for this compound is not extensively available in the public domain, this document provides established protocols and representative data from closely related pyrazole derivatives to guide experimental design and data interpretation.
Synthesis
The synthesis of 5-aminopyrazole derivatives is well-documented in the chemical literature. A common and effective method involves the condensation of a β-ketonitrile with a hydrazine derivative. For the synthesis of this compound, a plausible synthetic route is the reaction of ethyl 2-cyano-3-ethoxyacrylate with (4-methoxyphenyl)hydrazine, followed by hydrolysis of the resulting ethyl ester.
Diagram of Proposed Synthesis:
Caption: Proposed synthesis of the target compound.
Proposed Mechanism of Action
The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Additionally, pyrazole derivatives have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), often through the inhibition of signaling pathways like NF-κB.[3][4]
Diagram of Potential Signaling Pathway Inhibition:
Caption: Potential anti-inflammatory mechanism of action.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the anti-inflammatory activity of a pyrazole derivative, which can be used as a template for presenting experimental results for this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Target Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | 15.2 | 0.045 | 337.8 |
| Ibuprofen (Control) | 5.3 | 12.9 | 0.41 |
Table 2: In Vitro 5-LOX Inhibition
| Compound | 5-LOX IC₅₀ (µM) |
| Target Compound | Experimental Value |
| Zileuton (Control) | 0.5 |
Table 3: Effect on LPS-Induced Cytokine Release in RAW 264.7 Macrophages
| Compound (Concentration) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Target Compound (10 µM) | Experimental Value | Experimental Value |
| Target Compound (50 µM) | Experimental Value | Experimental Value |
| Dexamethasone (1 µM) | 95 | 92 |
Table 4: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Target Compound (25 mg/kg) | Experimental Value |
| Target Compound (50 mg/kg) | Experimental Value |
| Indomethacin (10 mg/kg) | 65 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.
-
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Glutathione
-
Hemin
-
PGE2 ELISA kit
-
Test compound dissolved in DMSO
-
Control inhibitors (e.g., Celecoxib, Ibuprofen)
-
Tris-HCl buffer (pH 8.0)
-
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hemin, and glutathione.
-
Add the respective enzyme (COX-1 or COX-2) to the reaction mixture.
-
Add various concentrations of the test compound or control inhibitor. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
-
Materials:
-
Potato 5-LOX or recombinant human 5-LOX
-
Linoleic acid or arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Control inhibitor (e.g., Zileuton)
-
Borate buffer (pH 9.0)
-
-
Protocol:
-
Prepare a reaction mixture containing the 5-LOX enzyme in borate buffer.
-
Add various concentrations of the test compound or control inhibitor and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm (due to the formation of conjugated dienes) for 5 minutes using a spectrophotometer.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition.
-
Calculate the IC₅₀ value from the dose-response curve.
-
3. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay assesses the effect of the test compound on the production of pro-inflammatory cytokines by immune cells.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
Control (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production compared to the LPS-treated control.
-
Diagram of In Vitro Experimental Workflow:
Caption: Workflow for in vitro anti-inflammatory evaluation.
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[5][6][7]
-
Animals:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer
-
-
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Calculate the percentage of paw edema and the percentage of inhibition of paw edema for each group.
-
% Paw Edema = [(Vt - V₀) / V₀] x 100
-
Vt = Paw volume at time t
-
V₀ = Initial paw volume
-
-
% Inhibition = [1 - (Edema_treated / Edema_control)] x 100
-
Diagram of In Vivo Experimental Workflow:
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By employing a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action, determine its potency and efficacy, and establish a foundation for further preclinical and clinical development. While the provided data tables are illustrative, they serve as a guide for the expected outcomes and the clear presentation of experimental results. It is crucial to adapt and optimize these protocols for the specific compound and experimental conditions.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays with 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with a pyrazole scaffold, a structure of significant interest in medicinal chemistry. Compounds with similar 5-amino-1H-pyrazole-4-carboxamide cores have been identified as potent inhibitors of protein kinases, particularly Fibroblast Growth Factor Receptors (FGFRs).[1][2] Aberrant FGFR signaling is a critical driver in various cancers, making FGFRs attractive targets for therapeutic intervention.[1][3]
These application notes provide a detailed protocol for determining the inhibitory activity of this compound against a representative member of the FGFR family, FGFR1, using a luminescence-based kinase assay. The described methodology is robust, amenable to high-throughput screening, and allows for the determination of key inhibitory metrics such as IC50 values.
Principle of the Assay
The protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent method for quantifying kinase activity. The assay measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The kinase reaction is performed first, where the kinase (FGFR1) transfers a phosphate group from adenosine triphosphate (ATP) to a substrate, generating ADP. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce a light signal. The luminescence intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.[4][5][6][7] A potent inhibitor will reduce kinase activity, leading to lower ADP production and a weaker luminescent signal.[8]
Signaling Pathway Context: Fibroblast Growth Factor Receptors (FGFRs)
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling.[9][10][11] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cellular processes like proliferation, survival, and migration.[12][13] In many cancers, mutations or amplifications of FGFR genes lead to constitutive activation of these pathways, promoting tumor growth.[3] The diagram below illustrates the canonical FGFR signaling cascade.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human FGFR1 (catalytic domain)
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
ADP
-
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
Control Inhibitor: A known FGFR inhibitor (e.g., Staurosporine)
-
Plates: White, opaque, 384-well assay plates (low volume)
-
Equipment:
-
Multichannel pipettes
-
Plate shaker
-
Luminometer capable of reading 384-well plates
-
Experimental Workflow Diagram
The following diagram outlines the major steps of the experimental protocol.
Caption: Workflow for the FGFR1 Inhibition Assay.
Detailed Protocol: IC50 Determination
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 1 mM is recommended.
-
From this DMSO series, create an intermediate dilution in assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.
-
-
Assay Setup (384-well format):
-
Add 1 µL of the diluted test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Prepare the FGFR1 enzyme solution in assay buffer to the desired concentration (e.g., 2-5 ng/well). The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
Add 2 µL of the diluted FGFR1 enzyme to all wells except the "no enzyme" negative control wells. Add 2 µL of assay buffer to these negative control wells.
-
Optional for Covalent Inhibitors: Pre-incubate the plate for 15-30 minutes at room temperature to allow for potential covalent bond formation between the inhibitor and the enzyme.[14][15]
-
-
Kinase Reaction:
-
Prepare a 2X Substrate/ATP mixture in assay buffer. The final concentration in the well should be at the Km for ATP (or a concentration determined during assay development, e.g., 50 µM) and an appropriate concentration of the peptide substrate.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to all wells. The total reaction volume is now 5 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and generate the luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Presentation and Analysis
The raw luminescence data (Relative Light Units, RLU) should be processed to determine the percent inhibition for each compound concentration.
1. Controls:
-
100% Activity (Positive Control): Wells containing enzyme, substrate, ATP, and DMSO (no inhibitor).
-
0% Activity (Negative Control): Wells containing substrate, ATP, and DMSO (no enzyme).
2. Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))
3. IC50 Determination:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Data Summary
The following table summarizes hypothetical results for the test compound against FGFR1.
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| This compound | FGFR1 | ADP-Glo™ Kinase | 85.2 | 1.1 |
| Staurosporine (Control) | FGFR1 | ADP-Glo™ Kinase | 15.6 | 1.0 |
Considerations for Covalent Inhibitors
Since structurally related pyrazole-carboxamides have been shown to be covalent inhibitors of FGFR, it is important to consider this mechanism.[1][2] Covalent inhibition is often time-dependent. To investigate this, the assay can be modified by varying the pre-incubation time of the enzyme and inhibitor before the addition of the substrate/ATP mix.[14][16] A decrease in the IC50 value with increased pre-incubation time is indicative of covalent binding.[16] For a definitive characterization of covalent inhibitors, more detailed kinetic analyses to determine parameters like the inactivation rate constant (kinact) and the inhibitor affinity constant (KI) are necessary.[17]
Troubleshooting
-
High Background Signal: May indicate ATP contamination in reagents or compound interference. Run a control with the compound but no enzyme to check for interference with the detection reagents (e.g., luciferase inhibition).[18]
-
Low Signal-to-Background Ratio: Optimize enzyme and ATP concentrations. Ensure the kinase reaction is within the linear range.
-
Poor Z'-factor (<0.5): Indicates high variability. Check for pipetting accuracy, reagent stability, and potential edge effects on the plate.
By following these detailed protocols and considering the specific nature of the test compound, researchers can accurately determine the enzymatic inhibitory activity of this compound and advance its potential as a therapeutic agent.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. FGFR2 Kinase Enzyme System Application Note [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 15. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drughunter.com [drughunter.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining the Dose-Response Curve of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative. The pyrazole scaffold is a core component in a variety of compounds that have shown significant potential as anticancer agents.[1][2] These compounds have been reported to target various signaling pathways involved in cancer cell proliferation and survival, including those mediated by Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases.[3][4] Determining the dose-response curve is a critical first step in evaluating the cytotoxic or anti-proliferative potential of this compound against various cancer cell lines. This document provides detailed protocols for assessing the in vitro efficacy of this compound and generating a dose-response curve using a common colorimetric method, the MTT assay.
Data Presentation
The primary outcome of a dose-response experiment is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The results of such an experiment with this compound could be summarized as follows:
Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 25.3 |
| HCT-116 | Colorectal Carcinoma | 15.8 |
| A549 | Lung Carcinoma | 32.1 |
| PC3 | Prostate Adenocarcinoma | 45.5 |
Experimental Protocols
A widely used method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HCT-116, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol for MTT Assay:
-
Cell Seeding:
-
Culture the selected cancer cell lines until they reach approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for determining the dose-response curve using the MTT assay.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B [ouci.dntb.gov.ua]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
analytical techniques for quantifying 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in biological samples
Application Note: Quantification of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in Biological Samples
AN-001 | For Research Use Only
Abstract
This application note provides detailed protocols for the quantitative analysis of this compound in biological matrices, primarily human or rodent plasma. The primary method described is a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) assay, which is the gold standard for bioanalytical studies. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for applications where high sensitivity is not required. These protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and metabolic studies.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in pharmaceutical research and development due to their wide range of biological activities, including potential anti-inflammatory and analgesic properties.[1] Accurate quantification of this compound in biological samples such as plasma, serum, or urine is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in the drug discovery and development process.[2]
This document outlines a validated LC-MS/MS method that offers high sensitivity and selectivity, along with a supplementary HPLC-UV method.
Physicochemical Properties of the Analyte:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |
| Molecular Weight | 233.23 g/mol | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 178-187 °C | [1] |
Analytical Workflow Overview
The general workflow for the quantification of the target analyte in biological samples involves several key stages, from sample collection to final data analysis.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in plasma.
Experimental Protocol
a) Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₆-labeled analyte, or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Control biological matrix (e.g., human plasma with K₂EDTA)
b) Preparation of Stock and Working Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the primary stock.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile.
c) Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile (100 ng/mL). The acetonitrile acts as the protein precipitation agent.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
d) LC-MS/MS Instrumental Conditions:
-
Liquid Chromatography System:
-
Column: ACE® Excel™ C18 (2 µm, 50 × 2.1 mm) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometer:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Analyte 234.2 188.1 20 | Internal Standard | (e.g., 240.2 for ¹³C₆-IS) | (e.g., 194.1) | 20 |
-
Key Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following table summarizes typical performance characteristics for such an assay.[3][5][6]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | r² ≥ 0.99 | 0.998 |
| Range | LLOQ to ULOQ | 1 - 1000 ng/mL |
| LLOQ | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 8% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 10% |
| Accuracy (%RE) | ±15% (±20% at LLOQ) | -5.5% to 6.2% |
| Extraction Recovery | Consistent and reproducible | ~95% |
| Matrix Effect | CV ≤ 15% | < 12% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | Stable |
Alternative Method: HPLC-UV
For applications not requiring high sensitivity, such as formulation analysis or late-stage pharmacokinetic studies with higher dosing, an HPLC-UV method can be employed.
Experimental Protocol
a) Sample Preparation:
-
Follow the same protein precipitation protocol as described in section 3.1.c. A larger sample volume (e.g., 100 µL) may be required to achieve desired detection limits.
b) HPLC-UV Instrumental Conditions:
-
Column: Lichrosphere 100 C18 (5 µm, 250 x 4.6 mm) or equivalent.[7]
-
Mobile Phase: Isocratic elution with Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 275 nm (based on typical absorbance for similar structures; should be optimized by scanning the UV spectrum of the analyte).[7]
c) Performance:
-
Linearity: Typically in the range of 0.1 - 50 µg/mL.
-
Limitations: This method is less sensitive and more susceptible to interference from endogenous matrix components compared to LC-MS/MS.
Potential Metabolic Pathways
Understanding the metabolism of the target compound is crucial for interpreting bioanalytical data, as metabolites can potentially interfere with the analysis or represent a significant portion of the clearance pathway. Based on the metabolism of similar pyrazole and carboxylic acid-containing compounds, the following pathways are plausible.[2][8]
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in biological samples. The highly sensitive and specific LC-MS/MS method is recommended for most research and development applications, particularly for pharmacokinetic studies. The simpler HPLC-UV method serves as a viable alternative for analyses where lower sensitivity is acceptable. Proper method validation is essential before application to study samples to ensure data integrity and reliability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. francis-press.com [francis-press.com]
- 6. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling and Storage of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The information is compiled from safety data sheets of structurally similar compounds and general best practices for handling chemical powders, pyrazole derivatives, and aromatic carboxylic acids.
Hazard Identification and Classification
Potential GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1][2][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.[5][6][7]
| PPE Type | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[5][6][7] A face shield may be necessary for operations with a high risk of dust generation.[6][8] | To protect eyes from dust particles and splashes which can cause serious irritation.[1][3][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][7] Gloves should be inspected for damage before use. | To prevent skin contact, which may cause irritation.[1][3][4][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) for low-level exposures. For higher potential concentrations, a full-face air-purifying respirator should be used.[7][8][9][10] | To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2][4][7] |
| Body Protection | A lab coat or chemical-resistant apron.[5][6][7] Disposable coveralls may be appropriate for large-scale operations.[6][8] | To protect skin from accidental spills and contamination of personal clothing.[7] |
| Footwear | Closed-toe shoes, preferably chemical-resistant safety footwear.[5][7][8] | To protect feet from spills and falling objects.[7] |
Handling Procedures
Adherence to proper handling protocols is crucial to minimize risk.
Experimental Protocol: Weighing and Transferring the Compound
-
Preparation:
-
Engineering Controls:
-
Procedure:
-
Use a spatula to carefully transfer the desired amount of the compound from the storage container to a tared weigh boat or vessel.
-
Avoid creating dust clouds. If dust is generated, gently clean the area with a damp cloth or a HEPA-filtered vacuum. Do not use compressed air for cleaning.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling:
Storage Procedures
Proper storage is essential for maintaining the integrity of the compound and ensuring safety.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[11][12][13] Some related compounds recommend storage at 2-8°C.[1] | To prevent thermal degradation. |
| Atmosphere | Keep container tightly closed in a well-ventilated area.[10][11][12][13] | To prevent absorption of moisture and contamination. |
| Incompatible Materials | Store separately from strong oxidizing agents, alkalis, and bases.[10][12][14] | To avoid potentially hazardous chemical reactions. |
| Location | Store in a designated chemical storage cabinet.[14] Avoid direct sunlight and sources of heat.[10][12] | To ensure segregation from incompatible materials and prevent degradation. |
Spill and Emergency Procedures
Experimental Protocol: Small Spill Clean-up
-
Evacuation and Notification:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves other hazardous materials, evacuate the area and follow institutional emergency procedures.
-
-
Containment and Clean-up:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material without creating dust and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate), followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][10][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2][11] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][11][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11][13] |
Workflow for Safe Handling of Chemical Powders
Caption: Workflow for the safe handling of powdered chemical compounds.
References
- 1. angenechemical.com [angenechemical.com]
- 2. biosynth.com [biosynth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. falseguridad.com [falseguridad.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. recsupply.com [recsupply.com]
- 12. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Our aim is to help you improve your yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process:
-
Formation of the pyrazole ring: This is typically achieved through the cyclocondensation of a β-ketoester or a β-ketonitrile with (4-methoxyphenyl)hydrazine. A likely precursor is an ethyl or methyl ester of 2-cyano-3-(4-methoxyphenyl)-3-oxopropanoate.
-
Hydrolysis: The resulting ester or nitrile at the 4-position of the pyrazole is then hydrolyzed to the carboxylic acid.
Q2: My yield of the pyrazole cyclization is low. What are the potential causes and solutions?
Low yields in pyrazole synthesis can arise from several factors.[1] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable tool to enhance reaction rates and yields.
-
-
Suboptimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization.
-
Troubleshooting: For reactions involving hydrazine hydrochlorides, the in-situ formation of the free hydrazine is crucial. The reaction can be sensitive to the acidity of the medium. Experiment with the addition of a mild base, such as sodium acetate, to buffer the reaction.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired pyrazole.
-
Troubleshooting: Ensure the purity of your starting materials. Impurities in the hydrazine or the β-dicarbonyl compound can lead to unwanted side reactions.
-
Q3: I am observing the formation of a regioisomer. How can I improve the regioselectivity?
The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents and the reaction conditions.
-
Troubleshooting:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic dipolar solvents like DMF or N,N-dimethylacetamide have been shown to improve regioselectivity in some cases compared to protic solvents like ethanol.
-
pH Control: Adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.
-
Q4: The hydrolysis of the nitrile/ester to the carboxylic acid is not going to completion or is causing decomposition. What should I do?
Hydrolysis of nitriles or esters can sometimes be challenging.
-
Acid-Catalyzed Hydrolysis: This method involves heating the nitrile or ester with an aqueous acid, such as hydrochloric acid or sulfuric acid.[2][3]
-
Troubleshooting: If the reaction is slow, you can increase the acid concentration or the reaction temperature. For nitriles with low solubility in aqueous acid, the addition of a co-solvent or a phase-transfer catalyst might be beneficial.[4]
-
-
Base-Catalyzed Hydrolysis (Saponification): This involves heating the nitrile or ester with an aqueous base, like sodium hydroxide or potassium hydroxide, to form the carboxylate salt, which is then acidified to yield the carboxylic acid.[3]
-
Troubleshooting: Ensure that a sufficient excess of base is used to drive the reaction to completion. After the reaction, the mixture must be carefully acidified to precipitate the carboxylic acid. Over-acidification should be avoided as it might affect the product's stability.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Cyclization | Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC/LC-MS. Consider microwave irradiation. |
| Suboptimal pH | Adjust pH with a mild base (e.g., sodium acetate) or acid. | |
| Impure starting materials | Purify starting materials (hydrazine and β-dicarbonyl compound) before use. | |
| Formation of Regioisomers | Non-selective reaction conditions | Experiment with different solvents (e.g., DMF, ethanol). Adjust the pH of the reaction. |
| Incomplete Hydrolysis | Insufficient acid/base or reaction time | Increase the concentration of the acid/base and/or prolong the reaction time. Monitor by TLC/LC-MS. |
| Product Decomposition during Hydrolysis | Harsh reaction conditions | Use milder hydrolysis conditions (e.g., lower temperature, less concentrated acid/base). |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction mixture | After hydrolysis, carefully adjust the pH to the isoelectric point of the amino acid to induce precipitation. |
| Oily product | Try trituration with a non-polar solvent to induce solidification. Column chromatography may be necessary. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) and sodium acetate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 4-5 with 2M hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrazole Cyclization
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Sodium Acetate | Reflux | 6 | 75 |
| 2 | DMF | Triethylamine | 100 | 4 | 82 |
| 3 | Acetic Acid | - | Reflux | 8 | 65 |
| 4 | Ethanol | - | Reflux | 6 | 58 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary.
Visualizations
References
Technical Support Center: Crystallization of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the crystallization of this compound?
A1: Based on documented laboratory procedures, ethyl acetate is a recommended and successfully used solvent for the crystallization of this compound[1][2]. It is advisable to start with this solvent and optimize the conditions from there.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities. Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the primary solvent (e.g., ethyl acetate) to decrease the saturation point and lower the temperature at which crystallization begins.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can favor oiling out[3].
-
Use a Co-solvent: Introduce a miscible "poor" solvent (an anti-solvent) in which the compound is less soluble. Add the anti-solvent dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly.
-
Seed Crystals: If available, add a few seed crystals of the pure compound to the cooled, supersaturated solution to induce crystallization.
Q3: The crystallization yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor. To improve the yield, consider the following:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will lead to lower recovery.
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, potentially at a lower temperature (e.g., in a refrigerator or freezer), to maximize precipitation.
-
Solvent Evaporation: If the mother liquor is not discarded, you can try to slowly evaporate some of the solvent to increase the concentration of your compound and induce further crystallization.
-
Anti-Solvent Addition: Carefully add an anti-solvent to the mother liquor to reduce the solubility of your compound and precipitate more product.
Q4: No crystals are forming, even after the solution has cooled. What steps can I take?
A4: If crystals do not form spontaneously, the solution may not be sufficiently supersaturated, or nucleation may be inhibited. Try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites[3].
-
Seed Crystals: Introduce a small crystal of the pure compound into the solution[3].
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Flash Freeze: Briefly cool the neck of the flask with dry ice or an acetone/dry ice bath to create a cold spot that can initiate crystal formation.
Q5: How can I remove colored impurities during crystallization?
A5: If your product is contaminated with colored impurities, you can use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Data Presentation
| Solvent/System | Type | Polarity | Suitability | Notes |
| Ethyl Acetate | Ester | Medium | Recommended | Documented to be effective for this specific compound[1][2]. Good balance of solubility at high temperatures and lower solubility at room temperature. |
| Ethanol | Alcohol | High | Good | Often a good solvent for polar compounds. Can be used in a mixed system with water. |
| Methanol | Alcohol | High | Good | Similar to ethanol, dissolves many polar organic compounds. |
| Acetone | Ketone | High | Moderate | Can be a good solvent, but its lower boiling point may require careful handling. |
| Ethanol/Water | Mixed | High | Good | A common mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent. |
| Hexane/Ethyl Acetate | Mixed | Low/Medium | Moderate | Useful when the compound is highly soluble in ethyl acetate. Hexane acts as the anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization using Ethyl Acetate
This protocol is based on the successful crystallization of this compound from ethyl acetate[1][2].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethyl acetate until the solid completely dissolves. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath or a refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent Crystallization using Ethanol and Water
This is a general protocol that can be adapted if crystallization from a single solvent is not effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise with swirling until the solution becomes faintly turbid.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
- 1. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-… [ouci.dntb.gov.ua]
- 2. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
common impurities in 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid synthesis and their removal
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and efficient method is a two-step synthesis. The first step involves the cyclocondensation of (4-methoxyphenyl)hydrazine with an electrophilic three-carbon building block, typically ethyl (ethoxymethylene)cyanoacetate, to form the ethyl ester intermediate. The second step is the hydrolysis of this ester to the final carboxylic acid product.
Q2: I am seeing a persistent impurity with the same mass as my product in the final analysis. What could it be?
A likely candidate for an impurity with the same mass is a regioisomer, specifically 3-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The formation of regioisomers is a known challenge in the synthesis of asymmetrically substituted pyrazoles.[1] The selectivity of the reaction can be influenced by the reaction conditions and the form of the hydrazine used (free base vs. hydrochloride salt).[1]
Q3: My final product has a lower than expected melting point and shows an extra spot on TLC. What are the likely impurities?
Besides the regioisomer mentioned in Q2, other common impurities include:
-
Unreacted Starting Materials: Residual (4-methoxyphenyl)hydrazine or ethyl (ethoxymethylene)cyanoacetate.
-
Incomplete Hydrolysis: The presence of the intermediate, ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. This is particularly common if the hydrolysis conditions (e.g., reaction time, temperature, or base concentration) are insufficient.
Q4: How can I remove the ethyl ester intermediate from my final product?
If the hydrolysis is incomplete, the most straightforward approach is to re-subject the crude product to the hydrolysis conditions. Alternatively, careful recrystallization can be employed, as the solubility profiles of the carboxylic acid and its corresponding ethyl ester differ significantly in various solvent systems. For highly persistent impurities, column chromatography may be necessary.
Q5: What is the recommended method for purifying the final product?
Recrystallization is the most common and scalable method for purifying this compound. The choice of solvent is critical. A polar solvent system, such as ethanol/water or acetic acid/water, is often effective. The crude solid is dissolved in the hot solvent mixture and allowed to cool slowly, promoting the formation of pure crystals.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Low Yield | Incomplete reaction during the cyclocondensation step. | Ensure starting materials are pure. Increase reaction time or temperature as per the protocol. Confirm the correct stoichiometry of reagents. |
| Formation of a significant amount of the undesired regioisomer. | Modify the reaction conditions. Using the hydrochloride salt of the hydrazine in an alcoholic solvent can favor the formation of the desired 5-amino isomer.[1] | |
| Product loss during work-up or recrystallization. | Optimize the recrystallization solvent system to maximize recovery. Ensure the pH is correctly adjusted during aqueous work-up to precipitate all of the carboxylic acid product. | |
| Presence of Regioisomeric Impurity | Lack of regioselectivity in the cyclocondensation reaction. | As mentioned, the use of arylhydrazine hydrochlorides tends to favor the 1,5-regioisomer.[1] If the isomer has already formed, separation by column chromatography is the most effective method. |
| Presence of Unreacted Starting Materials | Incorrect stoichiometry or insufficient reaction time. | Review the experimental protocol for correct molar ratios. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. |
| Incomplete Hydrolysis of Ethyl Ester | Insufficient base, water, or reaction time/temperature. | Re-run the hydrolysis step on the crude product. Ensure at least stoichiometric amounts of base are used. Increase reaction time or temperature if necessary. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (Intermediate)
This protocol is based on a standard literature procedure for the synthesis of the ethyl ester intermediate.[2]
-
Reagents:
-
(4-methoxyphenyl)hydrazine hydrochloride (20 g)
-
Ethyl (ethoxymethylene)cyanoacetate (18.6 g)
-
Potassium carbonate (15.2 g)
-
Ethanol (200 ml)
-
-
Procedure:
-
Combine all reagents in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 20 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure ethyl ester.
-
Protocol 2: Hydrolysis to this compound
-
Reagents:
-
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide (2-4 molar equivalents)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
-
Procedure:
-
Suspend the ethyl ester in the ethanol/water mixture.
-
Add the sodium hydroxide and heat the mixture to reflux (typically 80-90°C).
-
Maintain reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Visual Guides
References
Technical Support Center: Optimizing Pyrazole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data for reaction optimization, and workflow diagrams to guide your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazole derivatives.
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Common Causes and Troubleshooting Strategies:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.
-
Increase Temperature: Many condensation reactions, such as the Knorr synthesis, require heating. Refluxing the reaction mixture can often improve yields. Microwave-assisted synthesis is another effective method for reducing reaction times and increasing yields.[1]
-
-
Suboptimal Reaction Conditions: The solvent, catalyst, or stoichiometry may not be ideal for your specific substrates.
-
Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction outcome. For instance, in the Knorr synthesis, aprotic dipolar solvents may be more effective than polar protic solvents like ethanol.
-
Catalyst Optimization: The Knorr pyrazole synthesis is typically acid-catalyzed.[2] Ensure the appropriate amount and type of acid catalyst (e.g., acetic acid, mineral acids) are used. In some cases, Lewis acids or other catalysts may provide better results.
-
Stoichiometry: A slight excess of the hydrazine derivative (around 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification. Always use high-purity starting materials.
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired pyrazole. Common side reactions include the formation of stable intermediates that do not readily convert to the final product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants, as well as the reaction conditions.
Strategies to Improve Regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the formation of a single regioisomer compared to more conventional solvents like ethanol.[4]
-
pH Control: The acidity of the reaction medium can influence which carbonyl group the hydrazine initially attacks. Adjusting the pH can therefore favor the formation of one regioisomer over the other.
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.[3] Experimenting with different temperatures may help to favor the desired isomer.
Q3: The reaction mixture has turned a deep color (e.g., yellow, red). Is this normal, and how can I obtain a pure, colorless product?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.
Troubleshooting Discoloration:
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.
-
Purification: Colored impurities can often be removed during the workup and purification steps. Washing the crude product with a suitable solvent or purification by column chromatography or recrystallization are effective methods.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF₃, Phenyl | Methylhydrazine | Ethanol | 33:67 | 90 |
| CF₃, Phenyl | Methylhydrazine | TFE | 86:14 | 89 |
| CF₃, Phenyl | Methylhydrazine | HFIP | 99:1 | 94 |
| CF₃, 2-Furyl | Methylhydrazine | Ethanol | 36:64 | 99 |
| CF₃, 2-Furyl | Methylhydrazine | TFE | 85:15 | 92 |
| CF₃, 2-Furyl | Methylhydrazine | HFIP | 97:3 | 98 |
Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position. Regioisomer B is the opposite.[3][4]
Table 2: Effect of Catalyst on the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| Catalyst | Reaction Time (h) | Yield (%) |
| TLL@MMI | 8 | 83 |
| Novozym 435 | 24 | 42 |
| CALB | 24 | 24 |
| Lipozyme TL IM | 24 | 33 |
| Lipozyme RM IM | 24 | 21 |
| No Catalyst | 24 | 0 |
Reaction Conditions: 4-methoxy benzaldehyde (1 mmol), phenyl hydrazine hydrochloride (1 mmol), β-nitrostyrene (1 mmol), catalyst (10 mg), and EtOH (2 mL) at 45 °C.[5]
Table 3: Effect of Temperature on the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 24 | 73 |
| 35 | 24 | 79 |
| 45 | 8 | 83 |
| 55 | 24 | 75 |
Reaction Conditions: 4-methoxy benzaldehyde (1 mmol), phenyl hydrazine hydrochloride (1 mmol), β-nitrostyrene (1 mmol), TLL@MMI (10 mg), and EtOH (2 mL).[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives. These are intended as general starting points and may require optimization for different substrates and scales.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[6][7]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid)
-
Water
-
Diethyl ether (for crystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the β-ketoester and the hydrazine derivative. Note that this addition can be exothermic.
-
Solvent and Catalyst Addition: Add the solvent and a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Heating: Heat the reaction mixture to reflux (typically around 100-140°C) for 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Regioselective Knorr Pyrazole Synthesis Using a Fluorinated Solvent
This protocol is adapted for achieving high regioselectivity.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Addition of Hydrazine: Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.
Visualizing Workflows and Mechanisms
The following diagrams illustrate key workflows and reaction pathways to aid in experimental design and troubleshooting.
References
preventing degradation of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The information provided is intended to help prevent the degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My solution of this compound is changing color. What could be the cause?
A1: Discoloration of solutions containing pyrazole derivatives can be an indicator of degradation, particularly through oxidative processes. The presence of an amino group on the pyrazole ring can make the compound susceptible to oxidation, which can lead to the formation of colored byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidative degradation. Degas solvents before use.
-
Light Protection: Protect the solution from light, as photo-oxidation can also lead to the formation of colored impurities. Use amber vials or wrap containers in aluminum foil.
Q2: I am observing a loss of compound concentration over time in my aqueous solution. What are the likely reasons?
A2: Loss of concentration in aqueous solutions can be attributed to several factors, including pH-dependent degradation, poor solubility leading to precipitation, or adsorption to container surfaces. The carboxylic acid and amino groups on the molecule make it susceptible to changes in pH.
Troubleshooting Steps:
-
pH Control: Buffer the solution to a pH where the compound is most stable. For many carboxylic acids and amines, a neutral to slightly acidic pH is often optimal. Avoid strongly acidic or basic conditions unless required by the experimental protocol.
-
Solubility Enhancement: The solubility of pyrazole derivatives can be influenced by the solvent system.[1] If precipitation is suspected, consider using a co-solvent system (e.g., a small amount of DMSO or ethanol in water) to improve solubility.[1]
-
Temperature Control: Store solutions at a low temperature (e.g., 2-8°C) to slow down potential degradation reactions. Some pyrazole derivatives exhibit increased solubility at higher temperatures, but this can also accelerate degradation.[1]
Q3: How can I prevent potential hydrolysis of my compound during my experiments?
A3: While this compound itself does not contain ester or amide groups that are highly susceptible to simple hydrolysis, extreme pH conditions can potentially affect the stability of the pyrazole ring and its substituents.
Troubleshooting Steps:
-
Avoid Extreme pH: Whenever possible, maintain the pH of the solution in a neutral range (pH 6-8). If the experiment requires acidic or basic conditions, minimize the exposure time and use the mildest conditions that are effective.
-
Temperature Management: Perform reactions at the lowest effective temperature to reduce the rate of any potential hydrolytic degradation.
Q4: Can light exposure affect the stability of my compound in solution?
A4: Yes, pyrazole derivatives can be susceptible to photodegradation.[2][3][4] Aromatic and heterocyclic compounds can absorb UV light, leading to photochemical reactions that alter their structure.
Troubleshooting Steps:
-
Protect from Light: Always store solutions in amber glass vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Exposure During Experiments: Conduct experimental manipulations in a dimly lit environment or with appropriate light shielding.
Summary of Potential Degradation Factors and Mitigation Strategies
| Factor | Potential Issue | Recommended Mitigation Strategies |
| Oxygen | Oxidation of the amino group, leading to colored byproducts and loss of compound. | - Prepare and handle solutions under an inert atmosphere (N₂ or Ar).- Use degassed, peroxide-free solvents. |
| pH | Degradation in strongly acidic or basic conditions. Altered solubility leading to precipitation. | - Maintain solution pH in the neutral range (6-8) using a suitable buffer.- If extreme pH is necessary, minimize exposure time and temperature. |
| Light | Photodegradation, leading to the formation of unknown impurities. | - Store solutions in amber vials or light-protected containers.- Minimize exposure to ambient and UV light during experiments. |
| Temperature | Acceleration of all degradation pathways. | - Store stock solutions at low temperatures (e.g., 2-8°C or -20°C for long-term storage).- Conduct experiments at the lowest feasible temperature. |
| Solvent | Poor solubility leading to precipitation. Reaction with impurities in the solvent. | - Use high-purity solvents.- Consider co-solvents (e.g., DMSO, ethanol) to improve solubility.- Ensure solvent is compatible with the compound and experimental conditions. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to determine the stability of the target compound under various stress conditions.[5][6][7][8]
1. Materials and Reagents:
-
This compound
-
High-purity solvents (e.g., water, acetonitrile, methanol, DMSO)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC or LC-MS system for analysis
-
pH meter
-
Thermostatic incubator/oven
-
Photostability chamber or a light source with controlled UV and visible light output
2. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble and stable (e.g., DMSO or methanol).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
Sample at specified time points for analysis.
-
-
Thermal Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., buffered water or the intended experimental solvent).
-
Incubate in a thermostatically controlled oven at an elevated temperature (e.g., 60°C), protected from light.
-
Sample at specified time points for analysis.
-
-
Photodegradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution to a controlled light source (as per ICH Q1B guidelines) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample both the exposed and control solutions at specified time points for analysis.
-
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC or LC-MS method.
-
Quantify the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of degradation.
Visualizations
Caption: Troubleshooting workflow for degradation of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Resolving Poor Solubility of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the primary reasons for the poor aqueous solubility of this compound?
A2: The poor aqueous solubility of this compound can be attributed to several factors:
-
Crystal Lattice Energy: The arrangement of molecules in the solid state and strong intermolecular forces, such as hydrogen bonding, can make it energetically unfavorable for the compound to dissolve.[3]
-
Hydrophobic Moieties: The presence of the 4-methoxyphenyl group increases the nonpolar surface area of the molecule, leading to unfavorable interactions with polar water molecules.
-
Ionization State: In neutral or acidic aqueous solutions, the carboxylic acid group remains largely in its less soluble, protonated form.[3]
Q3: Which organic solvents are likely to be effective for dissolving this compound?
A3: Based on the structure of pyrazole derivatives, polar aprotic solvents are often effective.[3] For this compound, the following organic solvents are good starting points for solubility testing:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Methanol
-
Ethanol
It is crucial to experimentally determine the solubility in these solvents for your specific application.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several strategies can be employed to enhance the aqueous solubility:
-
pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a more soluble salt.[3]
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility by reducing the polarity of the aqueous medium.
-
Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can significantly improve its aqueous solubility.[3]
Troubleshooting Guides
Issue 1: The compound does not dissolve in my aqueous buffer.
Cause: The pH of your buffer is likely too low, leading to the protonation of the carboxylic acid and subsequent low solubility.
Solution:
-
pH Adjustment: Gradually increase the pH of your buffer by adding a base (e.g., 1 M NaOH) dropwise while stirring and monitoring the pH. The compound should dissolve as the pH increases and the carboxylic acid is converted to its more soluble carboxylate form.
-
Co-solvent Addition: If pH adjustment alone is insufficient or not compatible with your experimental conditions, consider adding a co-solvent such as DMSO or ethanol to your aqueous buffer. Start with a small percentage (e.g., 1-5% v/v) and gradually increase it until the compound dissolves. Be mindful that high concentrations of organic solvents may affect your experiment.
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock in an aqueous medium.
Cause: This is a common issue known as "crashing out." The high concentration of the compound in the DMSO stock is no longer soluble when diluted into the predominantly aqueous environment.
Solution:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Modify the Dilution Protocol:
-
Add the DMSO stock to the aqueous medium slowly while vortexing or stirring vigorously to ensure rapid mixing.
-
Consider warming the aqueous medium slightly (if the compound is heat-stable) to increase solubility during dilution.
-
-
Use a Co-solvent in the Final Solution: Ensure your final aqueous solution contains a sufficient percentage of a co-solvent to maintain the solubility of the compound at the desired concentration.
Experimental Protocols
Protocol 1: Determining Approximate Solubility in Various Solvents
Objective: To estimate the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile, DMF, THF.
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 1-5 mg) into a series of vials.
-
Add a small, measured volume of a solvent (e.g., 100 µL) to the first vial.
-
Stir the mixture vigorously at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Visually inspect the vial for undissolved solid.
-
If the solid has completely dissolved, add another known amount of the compound and repeat steps 3-4 until a saturated solution is achieved (i.e., solid material remains undissolved).
-
If the initial amount of solid does not dissolve, incrementally add more solvent until it does.
-
Record the total amount of compound and the final volume of solvent used to achieve a clear solution or a saturated solution.
-
Repeat for each solvent to be tested.
Data Presentation:
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Observations |
| Purified Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| DMF | 25 | ||
| THF | 25 |
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the effect of pH on the aqueous solubility of the compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Shaker or rotator
-
pH meter
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the compound to vials containing each of the different pH buffers.
-
Seal the vials and agitate them at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method like HPLC-UV.
Data Presentation:
| Buffer pH | Temperature (°C) | Solubility (mg/mL or µg/mL) |
| 2.0 | 25 | |
| 4.0 | 25 | |
| 6.0 | 25 | |
| 7.4 | 25 | |
| 8.0 | 25 | |
| 10.0 | 25 |
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: General experimental workflow for solubility determination.
References
Technical Support Center: Synthesis and Purification of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the purity of synthesized 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The final isolated mass of this compound is significantly lower than the theoretical yield.
-
TLC or HPLC analysis of the crude product shows a complex mixture of compounds with only a minor spot/peak corresponding to the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction in the ester synthesis step. | - Extend Reaction Time: Monitor the reaction progress by TLC. The reaction of (4-methoxyphenyl)hydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate is typically refluxed for an extended period (e.g., 20 hours) to ensure completion.[1] - Ensure Adequate Base: Potassium carbonate is crucial for neutralizing the hydrazine hydrochloride and facilitating the reaction. Ensure it is anhydrous and used in the correct stoichiometric amount. |
| Suboptimal conditions for the hydrolysis of the ethyl ester. | - Ensure Complete Hydrolysis: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as ethanol or methanol. Monitor the disappearance of the starting ester by TLC or HPLC. - Control Temperature: While heating can accelerate hydrolysis, excessive heat may lead to degradation. Refluxing is a common technique, but the optimal temperature should be determined empirically. |
| Formation of side products. | - Regioisomer Formation: The synthesis of 5-aminopyrazoles from substituted hydrazines can lead to the formation of the 3-amino regioisomer. While the 5-amino isomer is often the thermodynamically favored product, reaction conditions can influence the ratio.[2] Consider purification by column chromatography if significant amounts of the isomer are formed. - Byproducts from Starting Materials: Impurities in the starting materials, (4-methoxyphenyl)hydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate, can lead to side reactions. Ensure the purity of starting materials before use. |
| Loss of product during work-up and purification. | - Precipitation/Extraction: During the work-up of the ester synthesis, ensure the product fully precipitates from the ice water. For the final acid, careful adjustment of the pH to the isoelectric point during acidification is critical to maximize precipitation and minimize loss in the aqueous phase. - Recrystallization: Choose an appropriate recrystallization solvent to minimize the solubility of the product at low temperatures. Over-washing the crystals with cold solvent can also lead to significant product loss. |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
Broad melting point range of the final product.
-
Extra peaks in the HPLC chromatogram or additional spots on the TLC plate of the purified product.
-
Discoloration (e.g., yellow or brown tint) of the final crystalline solid.
Possible Impurities and Purification Strategies:
| Possible Impurity | Identification Method | Recommended Purification Method |
| Unreacted (4-methoxyphenyl)hydrazine | HPLC, GC-MS | Recrystallization. The hydrazine is generally more soluble in common organic solvents than the final product. Washing the crude product with a non-polar solvent like hexane may also help. |
| Unreacted ethyl (ethoxymethylene)cyanoacetate | HPLC, GC-MS | Recrystallization. This starting material is typically more soluble in organic solvents. |
| Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (unhydrolyzed ester) | HPLC, NMR (presence of ethyl group signals) | Ensure complete hydrolysis by extending the reaction time or using a stronger basic solution. Recrystallization may also separate the ester from the carboxylic acid, as their polarities and solubilities differ. |
| 3-Amino regioisomer | HPLC, 2D-NMR (for structural confirmation) | Column chromatography on silica gel is the most effective method for separating regioisomers. Careful selection of the eluent system is crucial. |
| Byproducts from decomposition | LC-MS | Recrystallization from a suitable solvent system. Activated carbon treatment during recrystallization can sometimes help remove colored impurities. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the cyclocondensation reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of a base like potassium carbonate in a solvent such as ethanol to form ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.[1] The second step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid, typically using a strong base like sodium hydroxide followed by acidification.
Q2: How can I improve the regioselectivity to favor the 5-amino isomer?
A2: The formation of the 5-aminopyrazole isomer is often favored under thermodynamic control.[2] Using a non-polar solvent and heating the reaction mixture to reflux can promote the formation of the more stable 5-amino isomer. Acidic conditions can also favor the 5-amino product.
Q3: What is the best solvent for the recrystallization of this compound?
A3: Ethyl acetate has been reported to be an effective solvent for the crystallization of this compound.[3] For aminopyrazole carboxylic acids, a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. A mixed solvent system, such as ethanol/water or dioxane/water, can also be effective. The optimal solvent or solvent system should be determined experimentally.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value (around 178-187 °C) is indicative of high purity.[4]
-
HPLC: High-Performance Liquid Chromatography is a powerful technique to assess purity. A single sharp peak at the expected retention time suggests a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., -NH₂, -C=O, -OH).
Q5: My final product is discolored. How can I remove the color?
A5: Discoloration is often due to minor, highly colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. After a short period of gentle boiling, the charcoal is removed by hot filtration through a pad of celite, and the solution is then allowed to cool and crystallize.
III. Experimental Protocols
A. Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Potassium carbonate (anhydrous)
-
Ethanol
Procedure:
-
Combine (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq), ethyl (ethoxymethylene)cyanoacetate (1.05 eq), and potassium carbonate (1.5 eq) in ethanol.[1]
-
Reflux the mixture with stirring for 20 hours.[1]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from ethanol to obtain pure ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.
B. Hydrolysis to this compound
Materials:
-
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (or Potassium hydroxide)
-
Ethanol (or Methanol)
-
Hydrochloric acid (e.g., 1M)
Procedure:
-
Dissolve the ethyl ester in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reflux the mixture until the hydrolysis is complete (monitor by TLC by observing the disappearance of the starting ester).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 4-5, or until precipitation is complete.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid to obtain the crude this compound.
C. Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate, Ethanol/Water)
-
Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
D. Purity Analysis by HPLC
Method Parameters (Representative):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a buffered aqueous solution (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Note: The optimal HPLC conditions should be developed and validated for the specific instrumentation and purity requirements.
IV. Data Presentation
Table 1: Effect of Recrystallization Solvent on Purity
(Representative data based on common solvents for similar compounds. Actual results may vary.)
| Recrystallization Solvent | Purity by HPLC (%) | Recovery (%) | Observations |
| Ethyl Acetate | > 99.0 | ~85 | Forms well-defined, off-white crystals.[3] |
| Ethanol | > 98.5 | ~90 | Good recovery, may require slower cooling for larger crystals. |
| Ethanol/Water (e.g., 80:20) | > 99.2 | ~80 | Can yield very pure crystals, but optimization of the solvent ratio is critical to avoid oiling out. |
| Dioxane/Water | > 98.0 | ~75 | Effective for less polar impurities, but dioxane is a less desirable solvent. |
V. Visualizations
Diagram 1: Synthesis Pathway
Caption: Synthesis pathway for this compound.
Diagram 2: Purification Workflow
Caption: General workflow for the purification by recrystallization.
Diagram 3: Troubleshooting Logic
Caption: Logical flow for troubleshooting purity issues.
References
dealing with unexpected side reactions in 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Q1: Why is the yield of my primary product, ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, lower than expected?
A1: Low yields in this pyrazole synthesis can arise from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between (4-methoxyphenyl)hydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction has been refluxed for a sufficient duration. While some protocols suggest 20 hours, monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of maximum conversion.[1]
-
Temperature: Confirm that the reaction mixture is maintaining a consistent reflux temperature.
-
-
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.
-
Troubleshooting:
-
Verify the purity of (4-methoxyphenyl)hydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate. Use freshly opened or purified reagents if degradation is suspected.
-
-
-
Stoichiometry: Incorrect molar ratios of reactants can limit the yield.
-
Troubleshooting:
-
Carefully measure and ensure the correct stoichiometry. A slight excess of the hydrazine derivative (around 1.1 equivalents) can sometimes drive the reaction to completion.
-
-
-
Base Strength and Solubility: The choice and amount of base are crucial.
-
Troubleshooting:
-
Potassium carbonate is a suitable base for this reaction.[1] Ensure it is finely powdered and well-dispersed in the reaction mixture. Insufficient base can lead to incomplete reaction.
-
-
Q2: I am observing the formation of an isomeric byproduct. How can I minimize this?
A2: The reaction of a substituted hydrazine with an unsymmetrical B-dicarbonyl equivalent can potentially lead to the formation of regioisomers. In this synthesis, the primary desired product is the 5-amino pyrazole. The formation of the 3-amino isomer is a possible side reaction.
-
Troubleshooting:
-
Reaction Conditions: The regioselectivity of the cyclization can be influenced by the reaction conditions. Acidic conditions have been shown in some cases to favor the formation of one isomer over the other. While this specific protocol uses a base, careful control of pH might be a factor to consider in optimization.
-
Purification: If a mixture of isomers is formed, careful purification by recrystallization or column chromatography will be necessary to isolate the desired 5-amino isomer.
-
Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not proceeding to completion or is producing significant byproducts. What could be the issue?
A3: Incomplete hydrolysis or the formation of byproducts during the saponification of the ethyl ester can be problematic.
-
Incomplete Hydrolysis:
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure sufficient reaction time and temperature. Heating the reaction mixture is typically required.
-
Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide to drive the hydrolysis to completion.
-
-
-
Side Reactions:
-
Decarboxylation: Pyrazole-4-carboxylic acids can be susceptible to decarboxylation under harsh conditions (e.g., high temperatures or extreme pH).
-
Troubleshooting:
-
Use milder hydrolysis conditions if decarboxylation is suspected. This could involve using a lower temperature for a longer period.
-
-
-
Other Degradation: The pyrazole ring itself might be susceptible to degradation under strongly basic or acidic conditions, especially at elevated temperatures.
-
Troubleshooting:
-
Monitor the reaction closely and avoid unnecessarily harsh conditions.
-
-
-
Q4: My final product, this compound, is difficult to purify. What methods are recommended?
A4: The purification of aminopyrazole carboxylic acids can be challenging due to their amphoteric nature.
-
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method.
-
Solvent Selection: Experiment with different solvent systems. Common solvents for recrystallizing carboxylic acids include ethanol, aqueous ethanol, or toluene.[2]
-
-
Acid-Base Extraction: This can be a powerful technique to remove neutral and basic impurities.
-
Dissolve the crude product in an aqueous base (e.g., sodium hydroxide solution).
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.[2]
-
-
Experimental Protocols
Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
This protocol is adapted from a known synthesis of the target ester.[1]
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Potassium carbonate
-
Ethanol
Procedure:
-
Combine 20.0 g of (4-methoxyphenyl)hydrazine hydrochloride, 18.6 g of ethyl (ethoxymethylene)cyanoacetate, and 15.2 g of potassium carbonate in 200 ml of ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 20 hours.
-
After cooling to room temperature, pour the mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Dry the solid and recrystallize from ethanol to obtain ethyl this compound.
Hydrolysis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
This is a general procedure for the hydrolysis of ethyl esters to carboxylic acids.
Materials:
-
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (or Potassium hydroxide)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the product precipitates completely.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Data Presentation
| Parameter | Value | Reference |
| Ester Synthesis Reactants | (4-methoxyphenyl)hydrazine hydrochloride, Ethyl (ethoxymethylene)cyanoacetate, Potassium carbonate | [1] |
| Ester Synthesis Solvent | Ethanol | [1] |
| Ester Synthesis Reaction Time | 20 hours | [1] |
| Ester Synthesis Yield | 28% | [1] |
| Ester Melting Point | 209-211 °C | [1] |
| Hydrolysis Base | Sodium hydroxide or Potassium hydroxide | General Knowledge |
| Final Product Purification | Recrystallization, Acid-Base Extraction | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of the target compound.
Caption: Logical relationships between reaction parameters and outcomes.
References
method refinement for consistent results with 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results with 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis, purification, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method involves a two-step synthesis. The first step is the synthesis of the corresponding nitrile precursor, 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile. This is typically achieved through the reaction of (4-methoxyphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate or a similar reagent.[1] The second step is the hydrolysis of the nitrile group to the carboxylic acid.
Q2: I am observing a low yield in my pyrazole synthesis. What are the potential causes?
Low yields in pyrazole synthesis are a frequent issue and can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the (4-methoxyphenyl)hydrazine or the cyanoacetate reagent can lead to side reactions and reduce the yield.[2]
-
Hydrazine Instability: Hydrazine derivatives can be unstable and may decompose, especially at elevated temperatures. Using fresh or purified hydrazine is recommended.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.
-
Formation of Regioisomers: While the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is generally selective, the formation of the 3-amino regioisomer can sometimes occur, although it is not commonly observed with (ethoxymethylene)malononitrile.[1]
Q3: My final product is discolored. What is the likely cause and how can I prevent it?
Discoloration, often appearing as a yellow or reddish hue, is a common issue when working with hydrazine reagents, particularly phenylhydrazines.[2] This is often due to the formation of colored impurities from the decomposition or air-oxidation of the hydrazine starting material.[2][3] To minimize discoloration, it is advisable to use high-purity or freshly distilled hydrazine and to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am having trouble with the hydrolysis of the nitrile to the carboxylic acid. What are the recommended conditions?
The hydrolysis of the pyrazole-4-carbonitrile can be achieved under either acidic or basic conditions.[4]
-
Acidic Hydrolysis: Refluxing the nitrile with a dilute mineral acid, such as hydrochloric acid, is a common method.[5]
-
Basic Hydrolysis: Heating the nitrile with an aqueous solution of a base like sodium hydroxide or potassium hydroxide, typically in the presence of a co-solvent like ethanol, is also effective.[4] Following basic hydrolysis, the reaction mixture must be acidified to precipitate the carboxylic acid.[5]
Q5: What are the best practices for storing this compound?
The compound should be stored in a cool, dry place, ideally at 0-8°C, to maintain its stability.[6] It is an off-white amorphous powder and should be protected from light and moisture.[6]
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of the Nitrile Precursor
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Low conversion of starting materials | Incomplete reaction | - Increase reaction time and monitor progress by TLC. - Increase reaction temperature moderately. - Ensure efficient stirring. |
| Formation of multiple products | Impure starting materials or side reactions | - Use high-purity (4-methoxyphenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate.[2] - If using a hydrazine salt, ensure complete neutralization.[1] - Run the reaction under an inert atmosphere to prevent oxidation of the hydrazine.[2] |
| Product loss during work-up | Suboptimal purification | - Optimize the recrystallization solvent system to maximize recovery. - If using column chromatography, select an appropriate eluent system to ensure good separation and recovery. |
Problem 2: Incomplete or Slow Hydrolysis of the Nitrile
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Starting material remains after prolonged reaction time | Insufficiently harsh hydrolysis conditions | - Increase the concentration of the acid or base. - Increase the reaction temperature to reflux. - For basic hydrolysis, ensure a sufficient excess of base is used. |
| Formation of amide intermediate instead of carboxylic acid | Incomplete hydrolysis | - Prolong the reaction time. - Increase the temperature. |
| Decomposition of the product | Harsh hydrolysis conditions | - Use a lower concentration of acid or base. - Decrease the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. |
Problem 3: Difficulty in Subsequent Amide Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired amide | Incomplete activation of the carboxylic acid or deactivation of the amine | - Choose an appropriate coupling reagent (e.g., HATU, HOBt/EDC). - Use a non-nucleophilic base (e.g., DIPEA) to prevent side reactions. - Pre-activate the carboxylic acid with the coupling reagent before adding the amine. |
| Formation of side products | Racemization or other side reactions | - Run the reaction at a lower temperature. - Use additives like HOBt or OxymaPure to suppress racemization. |
| Starting materials are insoluble | Poor choice of solvent | - Use a solvent in which both the carboxylic acid and the amine are soluble (e.g., DMF, NMP). |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
This protocol is adapted from a general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
(Ethoxymethylene)malononitrile
-
Triethylamine (Et₃N)
-
Ethanol
Procedure:
-
To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.2 mmol) in ethanol (2 mL) at 0°C, add triethylamine (1.0 mmol) dropwise.
-
Stir the mixture at 0°C for 15 minutes.
-
Add (ethoxymethylene)malononitrile (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction crude with ethyl acetate (50 mL) and wash with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
| Parameter | Value | Reference |
| Expected Yield | 68% | [1] |
| Melting Point | 148.4°C - 148.8°C | [1] |
Protocol 2: Hydrolysis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile to Carboxylic Acid
This protocol is a general procedure for the hydrolysis of nitriles.[4][5]
Materials:
-
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (1.0 mmol) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (e.g., 2 M aqueous solution, 5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic, which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Visualizations
Logical Workflow for Troubleshooting Low Pyrazole Synthesis Yield
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Biological Target of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid Remains Elusive in Publicly Available Data
Despite a comprehensive review of scientific literature and chemical databases, a specific biological target for the compound 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has not been identified. This compound is widely cataloged as a chemical intermediate, primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]
While the core chemical structure, a 5-aminopyrazole, is a recognized pharmacophore present in numerous biologically active compounds, the specific target of this particular iteration remains uncharacterized in the public domain.[2][3][4] Derivatives of the broader 5-aminopyrazole class have been shown to exhibit a wide range of activities, targeting various proteins such as Fibroblast Growth Factor Receptors (FGFR), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and p38 MAP kinase.[5][6] However, this activity is dependent on the other chemical moieties attached to the core pyrazole ring, and no direct experimental data links this compound to these or any other specific biological targets.
The available information focuses on the compound's synthesis, crystal structure, and its general utility in medicinal chemistry as a scaffold for creating new chemical entities.[1][7] For instance, it is noted for its potential in the development of anti-inflammatory and analgesic drugs, though specific target-based evidence is not provided.[1][8]
Without a known biological target, it is not possible to conduct a comparative analysis with alternative compounds, provide detailed experimental protocols for target validation, or delineate associated signaling pathways as requested. The validation of a biological target is a foundational step in drug discovery and development, involving a series of specific biochemical and cellular assays. The absence of this information for this compound precludes the generation of the requested comparison guide.
Further research, including high-throughput screening and target identification studies, would be necessary to elucidate the specific biological activity and molecular target of this compound. At present, such data is not available in the public scientific literature.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
A Comparative Analysis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and Other Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the biological activity of a 5-amino-1H-pyrazole derivative, closely related to 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, against other prominent pyrazole-based inhibitors targeting key enzymes in cellular signaling. Due to the limited publicly available biological data on the specified carboxylic acid, this guide focuses on a structurally analogous carboxamide derivative which has been evaluated as a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This analysis provides a quantitative comparison of its performance against established inhibitors of both the FGFR and Cyclooxygenase-2 (COX-2) pathways, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for the selected pyrazole derivatives against their respective targets.
Table 1: Comparative Inhibitory Activity against FGFR Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative) | FGFR1 | 46 | [1] |
| FGFR2 | 41 | [1] | |
| FGFR3 | 99 | [1] | |
| Erdafitinib | FGFR1 | 1.2 | [2][3] |
| FGFR2 | 2.5 | [2][3] | |
| FGFR3 | 3.0 | [2][3] | |
| FGFR4 | 5.7 | [2][3] |
Table 2: Comparative Inhibitory Activity against Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Celecoxib | COX-2 | 40 | [4] |
Mechanism of Action and Signaling Pathways
The pyrazole inhibitors discussed target distinct but critical pathways involved in cell proliferation, inflammation, and cancer.
FGFR Signaling Pathway: Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth and survival. Aberrant FGFR signaling is a known driver in various cancers.
References
Scrutinizing the Scaffold: An In Vitro and In Vivo Efficacy Comparison of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Derivatives
A detailed analysis of the biological activity of derivatives stemming from the core structure of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid reveals its significant role as a versatile scaffold in the development of potent kinase inhibitors. While direct efficacy data for the parent carboxylic acid is not publicly available, extensive research highlights the potent anti-cancer and anti-inflammatory activities of its carboxamide and other derivatives.
This guide provides a comparative overview of the in vitro and in vivo efficacy of key derivatives, offering valuable insights for researchers and professionals in drug discovery and development. The data presented is compiled from multiple studies investigating the therapeutic potential of these compounds.
Understanding the Core Structure and its Therapeutic Promise
The 5-aminopyrazole core is a well-established pharmacophore known for its broad range of biological activities. The specific compound, this compound, primarily serves as a crucial building block in the synthesis of more complex and biologically active molecules. Its structural features allow for diverse modifications, leading to the development of targeted therapies.
A key area of investigation for derivatives of this scaffold is in oncology, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making it a prime target for therapeutic intervention. Additionally, derivatives have been explored as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory disease pathways.
The following sections detail the in vitro and in vivo efficacy of prominent derivatives, supported by experimental data and methodologies.
In Vitro Efficacy: Targeting Kinases with Nanomolar Potency
FGFR Inhibition by 5-Amino-1H-pyrazole-4-carboxamide Derivatives
A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit FGFRs, including wild-type and clinically relevant mutant forms. The representative compound, 10h , demonstrated potent pan-FGFR inhibitory activity in biochemical assays.[1]
Table 1: In Vitro FGFR Inhibition by Compound 10h [1]
| Target | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
Furthermore, compound 10h exhibited significant anti-proliferative activity against various cancer cell lines with FGFR pathway dysregulation.
Table 2: Anti-proliferative Activity of Compound 10h [1]
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
IRAK4 Inhibition by 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives
In the context of inflammatory diseases, derivatives of the 5-aminopyrazole scaffold have been developed as potent IRAK4 inhibitors. A lead compound, 1 , from a high-throughput screening campaign, showed moderate potency.
Table 3: In Vitro Efficacy of IRAK4 Inhibitor (Compound 1) [2]
| Assay | IC50 (nM) |
| IRAK4 Enzymatic Assay | 110 |
| Human PBMC Assay | 2300 |
Subsequent optimization of this lead compound led to the discovery of more potent and bioavailable IRAK4 inhibitors.
Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below to facilitate reproducibility and further investigation.
FGFR Inhibition Assay[1]
-
Method: Biochemical assays were performed to determine the IC50 values of the test compounds against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant. The specific assay format (e.g., ELISA-based or fluorescence-based) was utilized to measure kinase activity in the presence of varying concentrations of the inhibitor.
-
Cell Proliferation Assay: The anti-proliferative effects of the compounds on NCI-H520, SNU-16, and KATO III cancer cell lines were assessed using a standard method such as the MTT or CellTiter-Glo assay. Cells were treated with a range of compound concentrations for a specified period, and cell viability was measured to calculate the IC50 values.
IRAK4 Inhibition Assay[2]
-
Method: The inhibitory activity against IRAK4 was determined using an in vitro enzymatic assay. The assay measured the phosphorylation of a substrate by the IRAK4 kinase domain in the presence of the test compounds.
-
Human PBMC Assay: The cellular activity was evaluated in human peripheral blood mononuclear cells (PBMCs). The assay measured the inhibition of a downstream signaling event or cytokine production (e.g., IL-6) induced by an IRAK4-dependent stimulus.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 5-aminopyrazole derivatives.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Conclusion and Future Directions
The derivatives of this compound have emerged as a promising class of kinase inhibitors with significant potential for the treatment of cancer and inflammatory diseases. The in vitro data consistently demonstrates their ability to inhibit key kinases at nanomolar concentrations and suppress the proliferation of relevant cancer cell lines.
While comprehensive in vivo efficacy data for these specific derivatives was not detailed in the initial search results, the potent in vitro activity strongly supports their further development and evaluation in preclinical animal models. Future studies should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The versatility of the 5-aminopyrazole scaffold ensures that it will remain a valuable template for the design of novel and effective therapeutic agents.
References
cytotoxicity assay of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid on normal cell lines
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of 5-aminopyrazole derivatives, with a focus on compounds structurally related to 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, on both normal and cancerous cell lines. While specific experimental data on the titular compound is not publicly available, this report synthesizes findings from closely related analogues to offer insights for researchers, scientists, and drug development professionals. The information presented herein is intended to guide future research and development of pyrazole-based therapeutic agents.
Executive Summary
The pyrazole scaffold is a prominent feature in many compounds with significant biological activity, including anticancer agents. A critical aspect of developing safe and effective cancer therapies is ensuring high selectivity for cancer cells with minimal toxicity to normal, healthy cells. This guide examines the available in vitro cytotoxicity data for 5-aminopyrazole derivatives, providing a comparative overview of their effects on various cell lines. The data is presented in a structured format to facilitate easy comparison, and detailed experimental protocols for common cytotoxicity assays are provided. Additionally, a generalized overview of the signaling pathways potentially modulated by pyrazole derivatives is included to provide a mechanistic context.
Comparative Cytotoxicity Data
While data for this compound is not available, studies on structurally similar 1-aryl-5-aminopyrazole derivatives offer valuable comparative insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, from various studies. Lower IC50 values indicate higher potency.
| Compound/Derivative | Normal Cell Line | IC50 (µM) on Normal Cells | Cancer Cell Line | IC50 (µM) on Cancer Cells | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | VERO (normal kidney epithelial cells) | Not specified as selectively active against cancer cells | MCF-7 (breast cancer) | Data not quantified in summary | [1][2] |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | GM-6114 (normal fibroblasts) | Inactive (Growth percentage = 80.06%) | HepG2 (liver cancer), HeLa (cervical cancer) | Not specified, but showed growth inhibition | [3] |
| Diphenyl pyrazole-chalcone derivatives | HSF (human skin fibroblast) | Non-toxic | HNO-97 (oral squamous carcinoma) | 10 - 10.56 | [4] |
| 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides | Not Tested | - | Ehrlich Ascites Carcinoma (EAC) | Not specified | [5][6] |
Note: The lack of standardized testing across different studies makes direct comparison challenging. The data presented should be interpreted within the context of each individual study.
Experimental Protocols
To ensure reproducibility and standardization of cytotoxicity testing, this section provides detailed methodologies for two commonly used assays: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Potential Signaling Pathways
The anticancer activity of pyrazole derivatives is often attributed to their ability to modulate various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][7] While the specific pathways affected by this compound have not been elucidated, research on related pyrazole compounds suggests potential mechanisms of action.[8]
Key Signaling Pathways Potentially Targeted by Pyrazole Derivatives:
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer. These include:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Tyrosine Kinases (e.g., VEGFR, EGFR): Targeting these kinases can inhibit tumor angiogenesis and cell proliferation.[9]
-
-
Apoptosis Induction: Pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[10]
-
Tubulin Polymerization Inhibition: Some pyrazole-based compounds can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[11]
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a compound and identifying its potential molecular targets.
Caption: A generalized workflow for evaluating the cytotoxic properties and elucidating the mechanism of action of a test compound.
The diagram below illustrates some of the key signaling pathways that are often targeted by pyrazole-based anticancer agents.
Caption: A simplified diagram illustrating potential molecular targets and downstream effects of pyrazole derivatives in cancer cells.
Conclusion
The available data, although not specific to this compound, suggests that 5-aminopyrazole derivatives represent a promising class of compounds with potential for selective anticancer activity. Several analogues have demonstrated cytotoxicity against various cancer cell lines with some showing favorable safety profiles against normal cells. Future research should focus on the systematic evaluation of a broader range of 1-aryl-5-aminopyrazole derivatives, including the titular compound, against a panel of both normal and cancer cell lines to establish a clear structure-activity relationship and selectivity index. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design and development of novel, effective, and safe pyrazole-based cancer therapies.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminopyrazole-4-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry.[1][2] Its versatile nature allows for functionalization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for a diverse range of biological targets.[3] Analogs based on this core, including the specific structure 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, have been extensively investigated as inhibitors of key cellular signaling proteins, particularly protein kinases, and as antimicrobial agents.[4][5][6]
This guide provides an objective comparison of the biological performance of various 5-aminopyrazole analogs, supported by quantitative data from published studies. It details the structure-activity relationships observed against different target classes and includes comprehensive experimental protocols for key assays.
Comparative Biological Activity Data
The following tables summarize the in vitro inhibitory activities of selected 5-aminopyrazole analogs. The data is organized by the biological target class to facilitate clear structure-activity relationship (SAR) comparisons.
Table 1: SAR of 5-Amino-1H-pyrazole-4-carboxamide Analogs as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a critical driver in various cancers.[7] The 5-amino-1H-pyrazole-4-carboxamide scaffold has been successfully utilized to develop potent pan-FGFR inhibitors, including those effective against drug-resistant gatekeeper mutations.[7]
| Compound Reference | Core Structure Modification (at R¹) | Target Kinase | IC₅₀ (nM) | Target Cell Line | Antiproliferative IC₅₀ (nM) |
| 10h [7] | Covalent warhead targeting a cysteine near the gatekeeper mutation | FGFR1 | 46 | NCI-H520 (Lung) | 19 |
| FGFR2 | 41 | SNU-16 (Gastric) | 59 | ||
| FGFR3 | 99 | KATO III (Gastric) | 73 | ||
| FGFR2 V564F Mutant | 62 | - | - |
Data sourced from Deng, W. et al. (2024).[7]
Key SAR Insights: The introduction of a covalent warhead on the pyrazole scaffold led to potent, irreversible inhibition of both wild-type and mutant FGFRs, demonstrating a promising strategy to overcome acquired drug resistance.[7]
Table 2: SAR of Pyrazole Analogs as Janus Kinase (JAK) Inhibitors
The Janus kinases are crucial mediators of cytokine signaling, and their inhibition is a validated therapeutic strategy for inflammatory diseases.[8] Pyrazole-based compounds have shown significant potential in inhibiting a wide range of kinases, including JAKs.[9]
| Compound Reference | Core Structure & Key Substitutions | Target Kinase | IC₅₀ (nM) |
| Tofacitinib [8] | Pyrrolo[2,3-d]pyrimidine core (related scaffold) | JAK2 | - |
| JAK3 | - | ||
| TK4g [8] | Pyrazolone linked with imidazopyridine, sulfonamide group | JAK2 | 12.61 |
| JAK3 | 15.80 | ||
| AZ960 [8] | Pyrazolo-nicotinonitrile | JAK2 | < 3 |
| Aminopyrazole Analog [8] | Aminopyrazole with a chloride atom | JAK2 | 2.2 |
| JAK3 | 3.5 |
Data sourced from Puno, C. et al. (2021).[8]
Key SAR Insights: For JAK inhibition, specific substitutions on the pyrazole ring and linked aromatic systems are critical. The presence of sulfonamide groups and halogen atoms can significantly enhance potency, leading to low nanomolar inhibition.[8]
Table 3: SAR of Pyrazole Carboxylic Acid Analogs as Antimicrobial Agents
Beyond kinase inhibition, pyrazole carboxylic acid derivatives have been evaluated for their antibacterial and antifungal properties.
| Compound Reference | R¹ Substituent on Pyrazole Ring | R² Substituent on Pyrazole Ring | Target Organism | Activity (MIC/Inhibition Zone) |
| Compound 8 [5] | Phenyl | COOH | Candida albicans | Active |
| Compound 10 [5] | Phenyl | COOH | Candida parapsilosis | Active |
| Compound 151 [10] | Varied aryl/heteroaryl groups | COOH | Bacillus cereus, S. aureus, E. coli | Good activity against Gram +/- |
| Compound 153 [10] | Phenyl | COOH | Candida parapsilosis | Some inhibitory effect |
Data sourced from Mert, S. et al. (2014) and other reviews.[5][10]
Key SAR Insights: The antimicrobial activity of pyrazole carboxylic acids is influenced by the nature of the substituents on the pyrazole core. The positions of electronegative atoms (e.g., F, O) and the associated charge distribution are crucial for regulating antifungal activity against C. albicans.[5]
Signaling Pathways and Experimental Workflows
Visualizing the targeted biological pathways and the experimental processes used for evaluation is essential for understanding the context of SAR studies.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
comparing the anti-inflammatory effects of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid to celecoxib
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The anti-inflammatory effects of the specific compound 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid have not been reported in the available scientific literature. Therefore, a direct comparison with celecoxib is not possible at this time. This guide presents a comparative analysis of a structurally related pyrazole derivative, 1-(4-aminosulfonylphenyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (hereafter referred to as Pyrazole Compound-13i), based on published research where it was directly compared to celecoxib. This information is provided for illustrative purposes to highlight the potential of this class of compounds.
Introduction
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory effects of a novel pyrazole derivative and the well-established selective COX-2 inhibitor, celecoxib. The comparison is based on pre-clinical data from in vivo anti-inflammatory studies.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. This conversion is catalyzed by the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.
Celecoxib is a well-established non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. By blocking COX-2, celecoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation.
The pyrazole derivative discussed in this guide is also believed to exert its anti-inflammatory effects through the inhibition of the COX-2 enzyme, similar to celecoxib. The pyrazole scaffold is a key structural feature in many COX-2 inhibitors.
Figure 1: Simplified COX-2 signaling pathway in inflammation.
Comparative In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of the pyrazole derivative and celecoxib were evaluated using the carrageenan-induced paw edema model in rats, a standard and widely accepted assay for acute inflammation.
| Compound | Dose | Time After Carrageenan | % Inhibition of Paw Edema | Potency Relative to Celecoxib |
| Celecoxib | 10 mg/kg | 3 hours | Significant | Reference |
| Pyrazole Compound-13i | 10 mg/kg | 3 hours | Significant | Comparable |
Note: Specific quantitative data for Pyrazole Compound-13i was not available in the abstract of the cited study. The term "Comparable" is based on the qualitative description in the source.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a benchmark for evaluating the anti-inflammatory properties of novel compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation induced by a chemical irritant.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into at least three groups: a control group (vehicle), a reference group (e.g., celecoxib), and one or more test groups (pyrazole derivative).
-
Compound Administration: The test compound, reference drug, or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Figure 2: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The available pre-clinical data suggests that the pyrazole derivative, 1-(4-aminosulfonylphenyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, exhibits potent anti-inflammatory activity comparable to the established selective COX-2 inhibitor, celecoxib. This highlights the potential of the pyrazole scaffold in the development of new anti-inflammatory drugs. Further studies are warranted to fully elucidate the efficacy, safety profile, and precise mechanism of action of this and other related pyrazole compounds. The lack of available data on this compound underscores the need for continued research into novel chemical entities for the management of inflammatory disorders.
Validating the Mechanism of Action for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide to Target Validation Using Knockout Studies
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a novel small molecule is a critical step in the drug discovery pipeline. This guide provides a comparative overview of experimental approaches to validate the molecular target of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, with a primary focus on the use of knockout studies. Given the prevalence of the pyrazole scaffold in kinase inhibitors, this guide will use the Fibroblast Growth Factor Receptor (FGFR) as a hypothetical target to illustrate the validation process.
The compound, this compound, belongs to a class of compounds known for their potential as kinase inhibitors.[1][2] Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, confirming that a pyrazole-based compound indeed engages and inhibits its intended kinase target within a cellular context is paramount.
The Gold Standard: Knockout Studies for On-Target Validation
Knockout (KO) studies, utilizing technologies like CRISPR-Cas9 or siRNA, provide the most definitive evidence for a drug's on-target activity.[3] By removing the putative target protein from cells, researchers can assess whether the compound's efficacy is dependent on the presence of that target. A significant loss of potency in knockout cells compared to their wild-type counterparts is a strong indicator of on-target activity.
Comparative Efficacy in Wild-Type vs. FGFR Knockout Cells
The following table summarizes hypothetical data from key experiments comparing the effects of this compound (referred to as "Compound P" for brevity) and a known pan-FGFR inhibitor (e.g., AZD4547) in wild-type and FGFR knockout cancer cell lines.
| Cell Line | Treatment | Cell Viability IC50 (µM) | Apoptosis (% of Cells) | p-ERK1/2 Levels (Relative to Control) |
| Wild-Type (FGFR-expressing) | Compound P | 1.2 | 45% | 0.2 |
| AZD4547 | 0.9 | 50% | 0.15 | |
| FGFR Knockout (CRISPR-Cas9) | Compound P | > 100 | < 5% | 0.95 |
| AZD4547 | > 100 | < 5% | 0.98 |
Data is illustrative and represents typical outcomes from such validation studies.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of FGFR
Objective: To generate a stable cell line lacking the expression of a specific FGFR isoform (e.g., FGFR1) to validate the on-target activity of Compound P.
Methodology:
-
Guide RNA (gRNA) Design and Synthesis: Design two to three gRNAs targeting an early exon of the FGFR1 gene using a publicly available tool (e.g., CHOPCHOP). Synthesize the gRNAs.
-
Vector Construction: Clone the synthesized gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the gRNA/Cas9-expressing plasmid into the target cancer cell line (e.g., a cell line with known FGFR1 amplification) using a suitable transfection reagent.
-
Selection: Select for successfully transfected cells by treating with the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the clonal populations and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the FGFR1 gene.
-
Western Blot Analysis: Confirm the absence of FGFR1 protein expression in the identified knockout clones by Western blot.
-
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of Compound P on the phosphorylation of downstream effectors of the FGFR signaling pathway, such as ERK1/2.[4]
Methodology:
-
Cell Treatment: Seed wild-type and FGFR knockout cells and treat with varying concentrations of Compound P or a vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Quantification: Quantify band intensities using densitometry software.
Visualizing the Mechanism and Workflow
FGFR Signaling Pathway
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound_P [label="5-Amino-1-(4-methoxyphenyl)-\n1H-pyrazole-4-carboxylic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Response [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; Compound_P -> FGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; FGFR -> FRS2 [label="Phosphorylates"]; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Cell_Response [label="Promotes"]; FGFR -> PI3K; PI3K -> AKT; AKT -> Cell_Response [label="Promotes"]; }
Caption: Inhibition of the FGFR signaling pathway by the hypothetical inhibitor.
Experimental Workflow for Knockout Validation
// Nodes Start [label="Start: Hypothesis\nCompound P targets FGFR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CRISPR [label="Generate FGFR Knockout\nCell Line (CRISPR-Cas9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WT_Cells [label="Wild-Type Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; KO_Cells [label="FGFR Knockout Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_WT [label="Treat with Compound P", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat_KO [label="Treat with Compound P", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay_WT [label="Assess Phenotype:\n- Cell Viability (IC50)\n- Apoptosis\n- Downstream Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_KO [label="Assess Phenotype:\n- Cell Viability (IC50)\n- Apoptosis\n- Downstream Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Compare [label="Compare Results", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nOn-target activity confirmed if\npotency is lost in KO cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> CRISPR; CRISPR -> WT_Cells [style=invis]; CRISPR -> KO_Cells; WT_Cells -> Treat_WT; KO_Cells -> Treat_KO; Treat_WT -> Assay_WT; Treat_KO -> Assay_KO; Assay_WT -> Compare; Assay_KO -> Compare; Compare -> Conclusion; }
Caption: Workflow for validating on-target activity using knockout cells.
Alternative Methods for Target Validation
While knockout studies are the gold standard, several orthogonal methods can provide converging evidence for a compound's mechanism of action. These methods are often less time- and resource-intensive than generating stable knockout cell lines.
Comparison of Target Validation Methodologies
| Method | Principle | Key Advantages | Key Limitations |
| Knockout Studies (CRISPR/siRNA) | Genetic removal of the target protein. | Definitive evidence of on-target dependency. | Time-consuming; potential for off-target genetic modifications. |
| Chemical Proteomics | Affinity capture of target proteins from cell lysates using an immobilized compound.[5] | Unbiased identification of direct binding partners and off-targets. | Requires chemical modification of the compound; may miss weak binders. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[6][7] | Measures target engagement in intact cells without compound modification. | Not all binding events lead to a thermal shift; lower throughput. |
| Competition Binding Assay | The compound competes with a labeled ligand for binding to the target protein.[8] | Quantitative measure of binding affinity (Ki). | Requires a suitable labeled ligand; typically performed in vitro. |
Experimental Protocols for Alternative Methods
Objective: To identify the direct binding partners of Compound P in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize a derivative of Compound P with a linker and an affinity tag (e.g., biotin).
-
Affinity Purification: Immobilize the biotinylated probe on streptavidin beads. Incubate the beads with cell lysate to capture binding proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the probe pulldown compared to a control.
Objective: To confirm the engagement of Compound P with FGFR in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with Compound P or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble FGFR remaining at each temperature by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Compound P indicates target engagement.[6][7]
Conclusion
Validating the mechanism of action of a novel compound like this compound is a multi-faceted process. Knockout studies provide the most unequivocal evidence of on-target activity. However, a comprehensive validation strategy should employ a combination of genetic, proteomic, and biophysical approaches. By comparing the results from these orthogonal methods, researchers can build a robust and compelling case for the compound's mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR Cas9 Gene Editing - CRISPR Library Screening - Gene Knockout Cell Line - Knock in Cell Line - Cas12a – EDITGENE [editxor.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Chemical Proteomics Identifies Novel Targets of the Anti-cancer Multi-kinase Inhibitor E-3810 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
A Comparative Analysis of the Cross-Reactivity Profile of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of the novel compound 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid against a panel of protein kinases. Due to the absence of publicly available specific cross-reactivity data for this compound, an illustrative and plausible profile has been generated based on the known activities of structurally similar pyrazole derivatives, which frequently exhibit inhibitory effects on Fibroblast Growth Factor Receptors (FGFRs). This hypothetical profile is compared with the experimentally determined cross-reactivity data of established kinase inhibitors to provide a contextual understanding of its potential selectivity.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50) of this compound and selected alternative kinase inhibitors against a panel of representative kinases. The data for the alternative compounds are derived from published literature.
| Target Kinase | This compound (Hypothetical IC50, nM) | AZD4547 (IC50, nM)[1][2] | PD173074 (IC50, nM)[3][4][5][6] | CHMFL-FLT3-122 (IC50, nM)[7][8] |
| FGFR1 | 15 | 0.2 | 21.5 | >1000 |
| FGFR2 | 25 | 2.5 | ~100 | >1000 |
| FGFR3 | 10 | 1.8 | 5 | >1000 |
| FGFR4 | 250 | 165 | >50000 | >1000 |
| VEGFR2 (KDR) | 800 | 24 | ~100 | >1000 |
| FLT3 | >1000 | - | - | 40 |
| c-KIT | >1000 | - | - | 559 |
| BTK | >1000 | - | - | 421 |
| Src | >5000 | >10000 | 19800 | - |
| PDGFR | >2000 | >10000 | 17600 | - |
| EGFR | >10000 | >10000 | >50000 | - |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on the profiles of similar compounds. The data for AZD4547, PD173074, and CHMFL-FLT3-122 are sourced from publicly available data.
Signaling Pathway and Experimental Workflow
To illustrate the context of this compound's potential activity, the following diagrams depict the Fibroblast Growth Factor Receptor (FGFR) signaling pathway and a general experimental workflow for determining kinase inhibitor selectivity.
References
- 1. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 2. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in Anti-inflammatory and Analgesic Assays
This guide provides a comparative analysis of the potential anti-inflammatory and analgesic performance of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid against established drugs. Due to the limited availability of direct comparative data for this specific molecule in the public domain, this guide utilizes performance data from a closely related structural analog, FR140423 (3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole) , to provide a relevant benchmark. This analog shares the core 1-(4-methoxyphenyl)-pyrazole scaffold, suggesting comparable biological activity. The data is presented alongside that of well-known anti-inflammatory drugs, Indomethacin and Celecoxib, and the potent analgesic, Morphine.
Executive Summary
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The analysis of FR140423, a structural analog of the topic compound, reveals a promising profile. It demonstrates potent anti-inflammatory and analgesic effects, in some cases surpassing the efficacy of the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Furthermore, it exhibits selective inhibition of cyclooxygenase-2 (COX-2), suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.
In Vitro Performance: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| FR140423 (Analog) | >100 | 0.67 | >150 |
| Indomethacin | 0.1 | 1.3 | 0.077 |
| Celecoxib | 15 | 0.04 | 375 |
Data for FR140423 and Indomethacin from a study on recombinant human cyclooxygenase enzymes[1]. Data for Celecoxib is representative of its known high selectivity.
In Vivo Performance: Anti-inflammatory and Analgesic Activity
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism. The carrageenan-induced paw edema model in rats is a standard assay for acute inflammation, while the hot plate test is used to assess central analgesic activity.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg, p.o.) | Inhibition of Edema (%) |
| FR140423 (Analog) | 1 | 50 |
| 3 | 70 | |
| Indomethacin | 3 | 45 |
| 10 | 65 |
Data for FR140423 and Indomethacin from a study measuring paw volume 3 hours after carrageenan injection[1].
Analgesic Activity (Hot Plate Test in Rats)
| Compound | Dose (mg/kg, p.o.) | Increase in Latency Time (%) |
| FR140423 (Analog) | 10 | Significant increase |
| Indomethacin | 30 | No significant effect |
| Morphine | 10 | Significant increase |
Data for FR140423 and Indomethacin from a study assessing the pain threshold in non-inflamed paws[1]. Morphine data is representative of its potent central analgesic effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the respective COX isoform in a reaction buffer containing a heme cofactor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specified incubation period, the reaction is terminated.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in a model of acute inflammation.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound or reference drug (Indomethacin) is administered orally (p.o.) at specified doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Analgesic Assay: Hot Plate Test
Objective: To assess the central analgesic activity of the test compound.
Methodology:
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Measurement: The initial reaction time of each mouse (licking of the hind paw or jumping) when placed on the hot plate is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound or reference drug (Morphine) is administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
Post-treatment Measurement: The reaction time is measured again at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage increase in latency time is calculated using the formula: % Increase in Latency = [(Lt - L0) / L0] * 100 where Lt is the latency time at a specific time point after treatment and L0 is the baseline latency.
Visualizations
Signaling Pathway of Inflammation
Caption: Arachidonic acid pathway and points of intervention for NSAIDs.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo anti-inflammatory assay.
Experimental Workflow: Hot Plate Test
Caption: Workflow for the in vivo analgesic assay.
References
A Comparative Guide to the Therapeutic Potential of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3][4][5][6] This guide provides a comparative analysis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a specific pyrazole derivative, in the context of its potential therapeutic applications. While direct experimental data for this exact compound is limited in publicly accessible literature, this guide will objectively compare its structural features and potential activities with well-characterized pyrazole derivatives, supported by experimental data from related compounds. This comparison aims to provide a framework for future research and drug development efforts.
Comparison with Alternative Pyrazole Derivatives
The therapeutic efficacy of pyrazole derivatives is often attributed to their ability to inhibit specific enzymes or receptors involved in disease pathways. To contextualize the potential of this compound, we will compare it with established pyrazole-based drugs and other experimental derivatives, primarily focusing on anti-inflammatory and anticancer activities.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
A prominent application of pyrazole derivatives is in the development of anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[7] Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and exhibits high selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[7]
The structural characteristics of this compound, particularly the presence of the 4-methoxyphenyl group, are found in many biologically active pyrazole compounds. The following table presents a comparative summary of the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 21500 | 0.01 | [8] |
| COX-2 | 242 | [8] | ||
| Rofecoxib | COX-1 | >50000 | >943 | [1] |
| COX-2 | 53 | [1] | ||
| SC-558 (a diarylpyrazole) | COX-1 | 11000 | 220 | [9] |
| COX-2 | 50 | [9] | ||
| Aryl pyrazole derivative (Compound 190a) | COX-1 | 263 | 15.5 | [10] |
| COX-2 | 17 | [10] | ||
| This compound (Proposed) | COX-1/2 | Data not available | Data not available |
Anticancer Activity: Cytotoxicity and Kinase Inhibition
Recent research has highlighted the potential of pyrazole derivatives as anticancer agents, targeting various cancer cell lines and specific molecular targets like Fibroblast Growth Factor Receptors (FGFRs).[11][12] The 5-amino-1H-pyrazole-4-carboxamide scaffold, closely related to the topic compound, has shown promise as pan-FGFR covalent inhibitors.[11]
The following table summarizes the cytotoxic activity of several pyrazole derivatives against different human cancer cell lines, presented as IC50 values.
| Compound | Cell Line | IC50 (nM) | Target(s) | Reference |
| 5-Amino-1H-pyrazole-4-carboxamide derivative (10h) | NCI-H520 (Lung) | 19 | FGFR1, 2, 3 | [11] |
| SNU-16 (Gastric) | 59 | FGFR1, 2, 3 | [11] | |
| KATO III (Gastric) | 73 | FGFR1, 2, 3 | [11] | |
| Pyrazole-based derivative (P3C) | MDA-MB-231 (Breast) | 250 | Multiple pathways | [13] |
| Doxorubicin (Control) | MCF-7 (Breast) | 10700 | DNA intercalator | [14] |
| This compound (Proposed) | Various | Data not available | Data not available |
Experimental Protocols
To facilitate further research on this compound, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a fluorescent probe that reacts with prostaglandin H2)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound dilution.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at the same temperature.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Signaling Pathways and Workflows
To further aid in the understanding of the experimental processes and biological contexts, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) inhibition pathway.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid: A Procedural Guide
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this chemical.
The primary and most strongly recommended method for the disposal of this compound is through a licensed professional chemical waste disposal service.[1][2] This ensures that the compound is managed in an environmentally secure and compliant manner. Never dispose of this chemical down the drain.[1]
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves, and chemical safety goggles must be worn at all times.[2][6][7] If there is a risk of generating dust, use a dust respirator and ensure work is conducted in a well-ventilated area or a fume hood.[8][9]
Step-by-Step Disposal Procedures
Proper segregation, containment, and labeling of waste are the foundational steps for ensuring safe disposal.
Step 1: Waste Segregation
To prevent accidental chemical reactions and ensure proper disposal, waste must be segregated.[1][2]
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.[1][2]
-
Contaminated materials such as weighing paper, pipette tips, gloves, and absorbent pads that have come into direct contact with the solid chemical should also be placed in this designated solid chemical waste container.[1][2]
-
-
Liquid Waste:
Step 2: Container Selection and Labeling
The integrity and clear labeling of waste containers are critical for safe storage and transport.
-
Container Requirements:
-
Use containers that are chemically compatible with the waste being stored. The original product container is often a good choice.[9][10]
-
Containers must have tightly fitting caps and be kept closed at all times, except when waste is being added.[9][10] Funnels should not be left in the container opening.[9]
-
-
Labeling:
-
All waste containers must be clearly labeled with their contents.[9] The label should include the full chemical name: "this compound" and any known hazard warnings (e.g., "Irritant").[2]
-
Follow your institution's specific labeling requirements, which may include the date the waste was first added to the container and the laboratory or researcher's name.[10]
-
Step 3: Waste Storage
Proper storage of chemical waste is essential to prevent accidents and ensure safety.
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, often referred to as a Satellite Accumulation Area.[1][11]
-
This area should be cool, dry, and away from incompatible materials.[1]
-
Segregate containers of incompatible materials using physical barriers or secondary containment.[1]
Step 4: Arranging for Professional Disposal
The final disposal of laboratory chemical waste must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1][2]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.[1]
-
Follow their specific instructions for packaging and preparing the waste for transport.[1] High-temperature incineration is a common and recommended disposal method for such compounds.[2]
Quantitative Data Summary
For planning purposes, the following table summarizes key hazard classifications and disposal parameters based on available data for similar chemical structures.
| Parameter | Guideline | Source |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4)[3] | Skin corrosion/irritation (Category 2)[3][4][5][7][8] |
| Serious eye damage/eye irritation (Category 2/2A)[3][4][5][7][8] | Specific target organ toxicity, single exposure (Category 3, Respiratory tract irritation)[3][4][5][8] | |
| Personal Protective Equipment | Safety glasses/goggles, lab coat, protective gloves.[2][6][7][8] | |
| Storage Conditions | Store in a cool, dry, well-ventilated place.[1][8] | Keep container tightly closed.[5][8] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[5][6][8][12] | Do not dispose of down the drain.[1][5][10][11][12] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. biosynth.com [biosynth.com]
- 5. aksci.com [aksci.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. international.skcinc.com [international.skcinc.com]
Personal protective equipment for handling 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The following procedures are based on the known hazards of similar chemical structures, including aromatic amines and organic acids, and are intended to ensure the safe handling, use, and disposal of this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The information herein is based on SDSs for analogous compounds and general laboratory safety principles for handling powdered organic acids and aromatic amines.[1][2][3][4][5][6][7] Always consult your institution's safety office for specific guidance and conduct a thorough risk assessment before beginning any new procedure.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to have the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5][6][7]
-
Serious Eye Irritation: May cause serious eye irritation or damage.[4][5][6][7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6][7]
A thorough risk assessment should be performed before handling this compound, considering the quantities being used and the specific experimental procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves[3][8] | ANSI-approved Safety Goggles[3][9] | NIOSH-approved Respirator (if dust cannot be controlled)[8] | Fully buttoned Laboratory Coat[3][8] |
| Solution Preparation and Transfers | Chemical Fume Hood[1][2] | Nitrile or Neoprene Gloves[3][8] | ANSI-approved Safety Goggles and Face Shield[2][8] | Not generally required if in a fume hood | Chemical-resistant Apron over a Laboratory Coat[3] |
| Experimental Use (e.g., in a reaction) | Chemical Fume Hood[1][2] | Nitrile or Neoprene Gloves[3][8] | ANSI-approved Safety Goggles[3][9] | Not generally required if in a fume hood | Laboratory Coat[3][8] |
| Spill Cleanup | Evacuate and ventilate the area | Chemical-resistant Gloves (e.g., Butyl rubber) | ANSI-approved Safety Goggles and Face Shield[2][8] | NIOSH-approved Respirator with appropriate cartridges | Chemical-resistant Coveralls or Apron[10][11] |
Always inspect PPE for damage before use and ensure proper fit.[8] Wash hands thoroughly after handling the chemical and before leaving the laboratory.[1][3]
Operational Plan: Step-by-Step Handling Procedures
-
Pre-Handling: Before handling, ensure that all necessary PPE is readily available and in good condition.[8] Locate the nearest safety shower and eyewash station.[12]
-
Weighing: Conduct all weighing and aliquoting of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1][3] Use the smallest practical quantities for the experiment.[1]
-
Container Handling: Keep the container tightly closed when not in use.[1][2]
-
Solvent Addition: When preparing solutions, always add the solid this compound to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around, to prevent splashing and exothermic reactions.[1][3]
-
Mixing: Use appropriate stirring methods to ensure complete dissolution.
-
Reaction Setup: All reactions involving this compound should be set up in a chemical fume hood.[1][2]
-
Temperature Control: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.[9]
-
Small Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[3] Clean the spill area with an appropriate solvent.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your supervisor and the institutional safety office.[2]
-
Skin Contact: If the compound comes into contact with the skin, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.[4]
-
Eye Contact: If the compound gets into the eyes, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[3]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Store waste containers in a designated, well-ventilated area away from incompatible materials.[1][3]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. coral.washington.edu [coral.washington.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. csub.edu [csub.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
